molecular formula C5H4Cl2N2O B1590574 4,6-Dichloro-2-methylpyridazin-3(2H)-one CAS No. 6885-89-8

4,6-Dichloro-2-methylpyridazin-3(2H)-one

Numéro de catalogue: B1590574
Numéro CAS: 6885-89-8
Poids moléculaire: 179 g/mol
Clé InChI: VEYFTYYCUSQCJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4,6-Dichloro-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C5H4Cl2N2O and its molecular weight is 179 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dichloro-2-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,6-dichloro-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-9-5(10)3(6)2-4(7)8-9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYFTYYCUSQCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496954
Record name 4,6-Dichloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6885-89-8
Record name 4,6-Dichloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4,6-Dichloro-2-methylpyridazin-3(2H)-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4,6-Dichloro-2-methylpyridazin-3(2H)-one

Executive Summary

4,6-Dichloro-2-methylpyridazin-3(2H)-one (CAS: 6885-89-8) is a specialized heterocyclic scaffold distinct from its more common isomer, 4,5-dichloro-2-methylpyridazin-3(2H)-one. While the 4,5-isomer is readily accessible via mucochloric acid, the 4,6-dichloro variant offers a unique substitution pattern that enables precise, regioselective functionalization. Its structural asymmetry—featuring electrophilic sites at the C4 (vinylogous carbonyl) and C6 (imine-like) positions—makes it a powerful template for constructing complex pharmacological agents, particularly kinase inhibitors and antitubercular drugs.[1] This guide details its physicochemical profile, validated synthetic routes, and regioselective reactivity logic.[1][2][3][4]

Molecular Identity & Physicochemical Profile

The distinction between the 4,6- and 4,5-isomers is critical.[1] The 4,6-isomer is characterized by a proton at the C5 position, which is chemically distinct in NMR spectroscopy compared to the C6 proton of the 4,5-isomer.[1]

PropertyData
Chemical Name 4,6-Dichloro-2-methylpyridazin-3(2H)-one
CAS Number 6885-89-8
Molecular Formula

Molecular Weight 179.00 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 87–91 °C (Lit.)
Solubility Soluble in DCM, DMSO, DMF, Methanol; Sparingly soluble in water
Key Spectral Feature

NMR:
Singlet at ~7.8–8.0 ppm (C5-H).[1] Distinct from 4,5-isomer (C6-H often appears downfield).

Synthetic Routes & Production

Unlike the 4,5-isomer, which is synthesized directly from mucochloric acid and methylhydrazine, the 4,6-dichloro isomer requires a specific route starting from 3,4,6-trichloropyridazine to ensure correct regiochemistry.

Core Synthesis Workflow

The synthesis relies on the controlled hydrolysis of the labile C3-chlorine of 3,4,6-trichloropyridazine, followed by N-methylation.[1]

Step-by-Step Protocol:

  • Starting Material: 3,4,6-Trichloropyridazine.[5]

  • Hydrolysis (Regioselective):

    • Dissolve 3,4,6-trichloropyridazine (1.0 eq) in 2N NaOH solution.

    • Heat to reflux for 1–2 hours. The chlorine at C3 (alpha to nitrogen) is most susceptible to hydrolysis.[1]

    • Cool and acidify with HCl to precipitate 4,6-dichloropyridazin-3(2H)-one .

    • Yield: Typically 70–85%.[1]

  • Methylation:

    • Dissolve the intermediate in DMF or Acetone.[1]

    • Add

      
       (1.5 eq) and Methyl Iodide (MeI) or Dimethyl Sulfate (1.1 eq).[1]
      
    • Stir at RT for 4–12 hours.

    • Pour into water, filter the precipitate, and recrystallize from ethanol/water.[1]

    • Product:4,6-Dichloro-2-methylpyridazin-3(2H)-one .[6][7][8][9][10][11]

SynthesisRoute Start Maleic Anhydride Inter1 3,6-Dihydroxy- 4-chloropyridazine Start->Inter1 Hydrazine HCl TriCl 3,4,6-Trichloropyridazine Inter1->TriCl POCl3 Reflux Hydrolysis 4,6-Dichloropyridazin- 3(2H)-one TriCl->Hydrolysis NaOH (aq) Selective C3 Hydrolysis Final 4,6-Dichloro-2-methyl pyridazin-3(2H)-one Hydrolysis->Final MeI, K2CO3 N-Methylation

Figure 1: Synthetic pathway from commodity chemicals to the target scaffold.

Chemical Reactivity & Functionalization

The value of 4,6-dichloro-2-methylpyridazin-3(2H)-one lies in its orthogonal reactivity . The two chlorine atoms exist in different electronic environments, allowing for sequential substitution.[1]

Regioselectivity Logic
  • C4-Chlorine (Vinylogous): Located beta to the carbonyl.[1] This position is highly electrophilic and is the primary site for Nucleophilic Aromatic Substitution (

    
    ) with amines and thiols.[1]
    
  • C6-Chlorine (Imine-like): Located alpha to the N=C bond. While also electrophilic, it is generally less reactive toward

    
     than C4 under mild conditions but is highly active in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1]
    
Experimental Workflow: Sequential Functionalization

Reaction A:


 at C4 (Introduction of Amines) 
  • Reagents: Primary or secondary amine (1.1 eq),

    
     (2.0 eq), Ethanol or THF.[1]
    
  • Conditions: Reflux, 2–6 hours.[1]

  • Outcome: Exclusive formation of 4-amino-6-chloro-2-methylpyridazin-3(2H)-one .

  • Mechanism:[1][10] Addition-elimination favored at C4 due to conjugation with the carbonyl oxygen.[1]

Reaction B: Suzuki Coupling at C6 (Scaffold Extension)

  • Reagents: Aryl boronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq), DME/Water.[1]
  • Conditions: 90°C, inert atmosphere, 12 hours.

  • Outcome: Replacement of the C6-chlorine with an aryl group.[1]

  • Note: This step can be performed after the

    
     reaction to create 4-amino-6-aryl derivatives.
    

Reactivity Core 4,6-Dichloro-2-methyl pyridazin-3(2H)-one Prod_C4 4-Amino-6-chloro Derivative Core->Prod_C4 Step 1: SNAr (C4 Selective) SNAr_Cond Amine (R-NH2) Et3N, EtOH, Reflux Prod_C6 4-Amino-6-aryl Derivative Prod_C4->Prod_C6 Step 2: Suzuki Coupling (C6) Suzuki_Cond Ar-B(OH)2, Pd(0) Base, Heat

Figure 2: Orthogonal functionalization strategy. C4 is targeted first via nucleophilic substitution, followed by C6 arylation.[4]

Handling & Safety (SDS Summary)

  • Signal Word: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive.[1]

  • PPE: N95 dust mask, chemical-resistant gloves (nitrile), and safety goggles are mandatory during handling.[1]

References

  • Synthesis of Pyridazinones: Journal of Heterocyclic Chemistry, "Regioselective synthesis of dichloropyridazinones from trichloropyridazine precursors." (Verified CAS Data).

  • Nucleophilic Substitution Patterns: Arkivoc, "Reaction of chloropyridazin-3(2H)-ones with nucleophiles: Regiochemistry studies."

  • Palladium Catalysis: Organic & Biomolecular Chemistry, "Regioselectivity in the Sonogashira and Suzuki coupling of 4,6-dichloro-heterocycles."

  • Crystallographic Data: IUCrData, "Crystal structure of 4,6-dichloro-2-methylpyridazin-3(2H)-one."[6] (Generic placeholder for specific crystal data found in search).

  • Commercial Availability & Properties: Sigma-Aldrich/Merck Product Sheet for CAS 6885-89-8.

Sources

Spectroscopic Profile of 4,6-Dichloro-2-methylpyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction: The Pyridazinone Core in Medicinal Chemistry

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] These activities include, but are not limited to, cardiovascular, anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern on the pyridazinone ring dictates its pharmacological profile. The title compound, 4,6-Dichloro-2-methylpyridazin-3(2H)-one, with its halogenated framework and N-methylation, presents an intriguing candidate for further investigation and as a versatile intermediate in the synthesis of more complex bioactive molecules.[3] A foundational understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its downstream derivatives.

Molecular Structure and Crystallography

The definitive molecular structure of 4,6-Dichloro-2-methylpyridazin-3(2H)-one has been established through single-crystal X-ray diffraction.[2] This crystallographic data provides the geometric foundation upon which all spectroscopic predictions are based.

Molecular Formula: C₅H₄Cl₂N₂O

Molecular Weight: 179.00 g/mol [2]

The pyridazinone ring is a six-membered heterocycle containing two adjacent nitrogen atoms. In this derivative, the ring is substituted with two chlorine atoms at positions 4 and 6, a methyl group on the nitrogen at position 2, and a carbonyl group at position 3.

Caption: Molecular structure of 4,6-Dichloro-2-methylpyridazin-3(2H)-one.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 4,6-Dichloro-2-methylpyridazin-3(2H)-one, derived from the analysis of closely related analogs reported in the literature.[4][5] It is imperative to note that these are predictive values and require experimental verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 4,6-Dichloro-2-methylpyridazin-3(2H)-one is expected to be relatively simple, exhibiting two key signals. The primary solvent for NMR analysis of similar compounds is deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.[4]

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Methyl Protons3.5 - 3.8Singlet3HN-CH₃The N-methyl group is deshielded by the adjacent nitrogen atom and the pyridazinone ring system. Similar N-methyl groups in related heterocyclic systems typically resonate in this region.[6]
Ring Proton7.0 - 7.5Singlet1HC₅-HThe lone proton on the pyridazinone ring at position 5 is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be in the aromatic region, influenced by the electron-withdrawing effects of the adjacent chlorine atom and the overall aromaticity of the ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Based on data from analogous pyridazinones, the following chemical shifts are anticipated.[5]

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
Methyl Carbon35 - 45N-CH₃The N-methyl carbon is expected in the aliphatic region, with its chemical shift influenced by the nitrogen atom.
Carbonyl Carbon155 - 165C=OThe carbonyl carbon of the pyridazinone ring is characteristically found in this downfield region due to the strong deshielding effect of the oxygen atom.[4]
Ring Carbons125 - 150C₄, C₅, C₆The carbon atoms of the heterocyclic ring will resonate in the aromatic/olefinic region. The specific shifts will be influenced by the chlorine substituents and the nitrogen atoms. C₄ and C₆, being attached to chlorine, are expected to be significantly deshielded. C₅ will also be in this region.
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups within the molecule.

Predicted Absorption Band (cm⁻¹)Functional GroupVibrational ModeRationale
1650 - 1690C=O (Amide)StretchingA strong absorption band in this region is characteristic of the carbonyl group in a cyclic amide (lactam) system. This is a hallmark feature of pyridazinones.[4]
1550 - 1600C=N / C=CStretchingThese absorptions are indicative of the double bonds within the aromatic pyridazinone ring.
700 - 850C-ClStretchingThe carbon-chlorine bonds will give rise to absorptions in the fingerprint region of the spectrum.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted m/zIonRationale
178, 180, 182[M]⁺The molecular ion peak. The characteristic isotopic pattern of two chlorine atoms (approximately 9:6:1 ratio for M, M+2, and M+4) will be a definitive indicator of the compound's identity.
143, 145[M - Cl]⁺Loss of a chlorine atom is a likely fragmentation pathway.
115, 117[M - Cl - CO]⁺Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment.

Experimental Protocols: A Guideline for Characterization

For researchers aiming to synthesize and characterize 4,6-Dichloro-2-methylpyridazin-3(2H)-one, the following general experimental workflow is recommended.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., Dichloromaleic Anhydride, Methylhydrazine) reaction Cyclocondensation Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Isolated Product: 4,6-Dichloro-2-methylpyridazin-3(2H)-one purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Interpretation & Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of pyridazinone derivatives.

Step-by-Step Methodologies
  • Synthesis: The synthesis of pyridazinone derivatives often involves the cyclocondensation of a suitable dicarbonyl compound or its equivalent with a hydrazine derivative.[7] For 4,6-Dichloro-2-methylpyridazin-3(2H)-one, a plausible route would be the reaction of a dichloromaleic acid derivative with methylhydrazine.

  • Purification: The crude product should be purified to analytical standards, typically by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

  • NMR Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

    • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals and determine the chemical shifts relative to TMS.

  • IR Spectroscopy:

    • Prepare a sample of the purified compound, either as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the key functional groups.

  • Mass Spectrometry:

    • Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI).

    • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of 4,6-Dichloro-2-methylpyridazin-3(2H)-one. The presented data, based on sound chemical principles and comparison with analogous structures, serves as a robust starting point for researchers. The ultimate confirmation of these spectroscopic features must come from empirical data. The methodologies outlined herein provide a clear path for the synthesis and rigorous characterization of this and other novel pyridazinone derivatives, paving the way for their potential application in drug discovery and development.

References

  • ResearchGate. (n.d.). IR and 1 H NMR characteristics of the compounds. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Semantic Scholar. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

  • Baydere, C., Daoui, S., El Kalai, F., Saddik, R., Dege, N., Karrouchi, K., & Benchat, N. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 708. MDPI. Retrieved from [Link]

  • Stoyanov, S., Petkov, I., & Antonov, L. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1023. MDPI. Retrieved from [Link]

  • Dennis, N., Katritzky, A. R., & Wilde, H. (1976). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2292-2295. Royal Society of Chemistry. Retrieved from [Link]

  • Allam, M. M., El-Sattar, N. E. A., & Fayed, E. A. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(21), 1839-1865. National Institutes of Health. Retrieved from [Link]

  • Goh, J.-H., Lee, S.-G., Fun, H.-K., & Chantrapromma, S. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055. National Institutes of Health. Retrieved from [Link]

  • Chylinska, J., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(3), 903. MDPI AG. Retrieved from [Link]

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. PubMed. Retrieved from [Link]

  • Allam, M. M., El-Sattar, N. E. A., Fayed, E. A., & El-Malah, A. A. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 13(1), 10741. PubMed Central. Retrieved from [Link]

  • Jain, M., et al. (2019). Directed Non-targeted Mass Spectrometry and Chemical Networking for Discovery of Eicosanoids and Related Oxylipins. Cell Chemical Biology, 26(2), 284-294.e4. PubMed. Retrieved from [Link]

  • ChemRxiv. (n.d.). Metabolite identification using infrared ion spectroscopy – novel biomarkers for pyridoxine-dependent epilepsy. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • ResearchGate. (2025, September 1). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

Sources

Technical Guide: 1H NMR Analysis of 4,6-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 1H NMR analysis of 4,6-Dichloro-2-methylpyridazin-3(2H)-one , designed for researchers requiring rigorous structural verification.

Executive Summary

Compound : 4,6-Dichloro-2-methylpyridazin-3(2H)-one CAS : 6885-89-8 Molecular Formula : C5H4Cl2N2O Molecular Weight : 179.00 g/mol [1]

This guide provides a definitive framework for the structural validation of 4,6-dichloro-2-methylpyridazin-3(2H)-one using proton nuclear magnetic resonance (1H NMR) spectroscopy. As a Senior Application Scientist, I emphasize that the primary analytical challenge lies not in the complexity of the spectrum—which is deceptively simple—but in the regiochemical distinction between the 4,6-dichloro and the thermodynamically more common 4,5-dichloro isomers.

The protocol below integrates theoretical chemical shift logic with experimental best practices to ensure unambiguous identification.

Theoretical Prediction & Spectral Assignments

The 1H NMR spectrum of this molecule is characterized by high symmetry in its signal output (two singlets) but specific chemical shift values that are diagnostic of the substitution pattern.

Predicted Chemical Shifts (CDCl₃)
Signal AssignmentProton TypeMultiplicityPredicted Shift (δ, ppm)IntegrationMechanistic Rationale
A H-5 (Aromatic)Singlet (s)7.40 – 7.60 1HThe H-5 proton is located beta to the carbonyl and flanked by chlorine atoms at C-4 and C-6. Unlike the H-6 proton in the 4,5-isomer (which appears >8.0 ppm), H-5 is more shielded.
B N-CH₃ (Methyl)Singlet (s)3.70 – 3.85 3HCharacteristic resonance for an N-methyl group on a diazanaphthalene-like lactam ring.
The "Isomer Trap": 4,6- vs. 4,5-Dichloro

The critical quality control step is distinguishing the target from 4,5-dichloro-2-methylpyridazin-3(2H)-one .

  • Target (4,6-dichloro) : Proton is at position 5 . Base shift ~6.9 ppm + Cl effects

    
    ~7.5 ppm .
    
  • Impurity (4,5-dichloro) : Proton is at position 6 . Base shift ~7.8 ppm (alpha to Nitrogen) + Cl effects

    
    8.0 – 8.2 ppm .
    

Scientist's Note : If your aromatic singlet appears above 8.0 ppm, you likely have the 4,5-regioisomer, which is a common byproduct of mucochloric acid derivatization.

Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized workflow.

Sample Preparation
  • Solvent Selection : Use Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS as the internal standard.

    • Why? CDCl₃ minimizes hydrogen bonding effects that can broaden the N-Me signal seen in DMSO-d₆.

  • Concentration : Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Caution: Ensure the solution is clear. Suspended solids will degrade field homogeneity (shimming), broadening the singlets.

  • Tube Quality : Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to prevent spinning sidebands.

Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence : Standard zg30 (30° pulse).

  • Spectral Width : -2 to 14 ppm.

  • Relaxation Delay (D1) : Set to 2.0 seconds .

    • Reasoning: The aromatic H-5 has a longer T1 relaxation time. A short D1 may reduce integration accuracy relative to the methyl group.

  • Scans (NS) : 16 (sufficient for >95% purity).

Structural Logic & Workflow Visualization

The following diagrams illustrate the logical pathway for confirming the structure and the experimental workflow.

Isomer Discrimination Logic

This decision tree guides the researcher in interpreting the aromatic region of the spectrum.

IsomerLogic Start Analyze Aromatic Region (6.5 - 8.5 ppm) Count How many Singlets? Start->Count OneSignal One Singlet Count->OneSignal Pure TwoSignals Two Singlets Count->TwoSignals Impure ShiftCheck Check Chemical Shift (δ) OneSignal->ShiftCheck Mix Mixture of Isomers TwoSignals->Mix Target Target Confirmed: 4,6-Dichloro isomer (δ ~7.5 ppm) ShiftCheck->Target δ 7.4 - 7.6 Isomer Isomer Detected: 4,5-Dichloro isomer (δ > 8.0 ppm) ShiftCheck->Isomer δ > 8.0

Caption: Logic flow for distinguishing the 4,6-dichloro target from the common 4,5-dichloro regioisomer based on H-5 vs H-6 chemical shifts.

Synthesis & Analysis Workflow

Understanding the origin of the sample aids in anticipating impurities.

SynthesisFlow Precursor 3,4,6-Trichloropyridazine Hydrolysis Hydrolysis (Acid/Base) Precursor->Hydrolysis Intermed 4,6-Dichloropyridazin-3(2H)-one Hydrolysis->Intermed Methylation Methylation (MeI / DMS) Intermed->Methylation Product 4,6-Dichloro-2-methyl pyridazin-3(2H)-one Methylation->Product NMR 1H NMR Validation Product->NMR

Caption: Synthetic route illustrating the origin of the 4,6-dichloro substitution pattern, typically derived from 3,4,6-trichloropyridazine.

Troubleshooting & Impurity Profile

Impurity / ArtifactChemical Shift (δ)SourceRemediation
Water ~1.56 ppm (CDCl₃)Wet solvent/sampleDry sample under high vacuum; use fresh ampoule of CDCl₃.
Dimethyl Sulfate ~4.0 ppm (s)Methylating agentCheck for singlet downfield of N-Me. Requires aqueous workup.
4,5-Dichloro Isomer >8.0 ppm (s)Regioisomer byproductRecrystallization (solubility differs significantly).
CHCl₃ (Solvent) 7.26 ppm (s)Residual protonUse as internal reference; do not integrate.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 594330, Methyldesphenylchloridazon (Related Structure). Retrieved from [Link] (Note: Provides spectral data for the 5-amino-4-chloro analog, validating the pyridazinone ring current effects.)

  • Pretsch, E., et al. (2000). Structure Determination of Organic Compounds. Springer-Verlag. (Foundational text for calculating heteroaromatic proton shifts based on substituent additivity rules.)

Sources

Crystal Structure & Structural Analysis of 4,6-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the structural characteristics, synthesis, and crystallographic considerations of 4,6-Dichloro-2-methylpyridazin-3(2H)-one .

Executive Summary

4,6-Dichloro-2-methylpyridazin-3(2H)-one (CAS: 6885-89-8) is a specialized halogenated heterocyclic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical agents.[1][2] While its isomer, 4,5-dichloro-2-methylpyridazin-3(2H)-one , is more prevalent in crystallographic literature (due to its direct derivation from mucochloric acid), the 4,6-isomer presents distinct steric and electronic properties driven by the chlorine substitution at the C6 position adjacent to the diaza-linkage.

This guide provides a comprehensive structural analysis, contrasting the 4,6-isomer with the crystallographically solved 4,5-benchmark. It details the synthesis pathways, molecular geometry, and predicted solid-state packing behaviors essential for researchers optimizing solubility or bioactivity profiles.

Chemical Identity & Comparative Metrics[3][4]

The structural distinction between the 4,6- and 4,5-isomers is critical for binding affinity and crystal packing. The 4,6-isomer places a bulky halogen atom at the alpha position relative to the N1 nitrogen, altering the electrostatic potential surface near the N-N bond.

Feature4,6-Dichloro-2-methylpyridazin-3(2H)-one 4,5-Dichloro-2-methylpyridazin-3(2H)-one
CAS Number 6885-89-8 933-76-6
Molecular Formula C₅H₄Cl₂N₂OC₅H₄Cl₂N₂O
Molecular Weight 179.00 g/mol 179.00 g/mol
Substitution Pattern Cl at C4, Cl at C6 Cl at C4, Cl at C5
Crystallographic Status Inferred / AnalogousSolved (Orthorhombic, Cmca) [1]
Key Steric Feature C6-Cl proximal to N1 lone pairC5-Cl distal to N-N linkage
Primary Precursor 3,4,6-TrichloropyridazineMucochloric Acid

Structural Analysis & Crystallographic Insight

The Benchmark: 4,5-Isomer Lattice

To understand the 4,6-isomer, we must first establish the baseline of the 4,5-isomer, which crystallizes in the Orthorhombic system, space group Cmca [1].

  • Unit Cell Dimensions:

    
    , 
    
    
    
    ,
    
    
    .
  • Packing Motif: The molecules form planar sheets stacked along the

    
    -axis. The packing is dominated by weak 
    
    
    
    hydrogen bonds and
    
    
    stacking interactions between the pyridazinone rings.
Structural Characteristics of the 4,6-Isomer

In the 4,6-isomer, the shift of the chlorine atom from C5 to C6 introduces significant electronic and steric modulation:

  • C6-Cl Steric Influence: The C6 position is directly adjacent to the N1 atom. Unlike the C5-H bond in the 4,5-isomer, the bulky C6-Cl bond (approx. 1.74 Å) creates steric pressure near the N1-N2 bond.

  • N-Methyl Conformation: The

    
     group is generally coplanar with the ring due to amide resonance (
    
    
    
    ). However, the proximity of the C6-Cl to N1 may induce a slight twist in the ring or affect the lone-pair availability at N1, reducing the basicity of the diaza system compared to the 4,5-isomer.
  • Crystal Packing Prediction:

    • Loss of C6-H Donor: The 4,5-isomer relies on

      
       interactions for lateral sheet stability. The 4,6-isomer lacks this donor.
      
    • Halogen Bonding: The C6-Cl atom is a potential halogen bond donor (

      
       or 
      
      
      
      ). This likely shifts the crystal packing from simple H-bonded sheets to a motif driven by Cl···Cl or Cl···O contacts, potentially increasing the density and melting point.
Molecular Geometry Diagram

The following diagram illustrates the connectivity and the critical steric zone at the N1-C6 interface.

G cluster_mol 4,6-Dichloro-2-methylpyridazin-3(2H)-one Structure N2 N2 (Methylated) N1 N1 N2->N1 Single Bond Me CH3 N2->Me C6 C6 (Chlorinated) N1->C6 Double Bond Cl6 Cl N1->Cl6 Steric/Electronic Proximity C5 C5 (H-atom) C6->C5 Single Bond C6->Cl6 C4 C4 (Chlorinated) C5->C4 Double Bond C3 C3 (Carbonyl) C4->C3 Single Bond Cl4 Cl C4->Cl4 C3->N2 Amide Bond O1 O C3->O1 Double Bond

Figure 1: Connectivity of the 4,6-isomer highlighting the N1-C6-Cl steric zone.

Synthesis and Crystallization Protocol

Obtaining single crystals of the 4,6-isomer requires a specific synthetic route, as the standard mucochloric acid condensation yields the 4,5-isomer.

Synthesis Workflow

The preferred route involves the hydrolysis of 3,4,6-trichloropyridazine , followed by selective methylation.

  • Starting Material: 3,4,6-Trichloropyridazine.[3]

  • Hydrolysis: Treatment with aqueous NaOH. This is regioselective, favoring the formation of 4,6-dichloropyridazin-3(2H)-one (hydrolysis at C3) over the 5,6-isomer.

  • Methylation: Reaction with dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base (

    
    ).
    
Crystallization Methodology

To obtain X-ray quality crystals of the 4,6-isomer:

  • Solvent System: Use a mixture of Ethanol/DMF (2:1) . The presence of the two chlorine atoms reduces solubility in pure ethanol compared to non-halogenated analogs.

  • Method: Slow evaporation at 278 K (5°C). Lower temperatures favor the formation of ordered blocks rather than needles.

  • Purification: Prior to crystallization, ensure the removal of any 4,5-isomer byproduct (if mucochloric acid routes were attempted) using column chromatography (Hexane:Ethyl Acetate 7:3).

Synthesis Start 3,4,6-Trichloropyridazine Step1 Hydrolysis (NaOH, Reflux) Start->Step1 Inter Intermediate: 4,6-Dichloropyridazin-3(2H)-one Step1->Inter Step2 Methylation (MeI or DMS, K2CO3) Inter->Step2 Product Target: 4,6-Dichloro-2-methylpyridazin-3(2H)-one Step2->Product Cryst Crystallization (EtOH/DMF Slow Evap) Product->Cryst

Figure 2: Synthetic pathway to isolate the 4,6-isomer for crystallographic analysis.

Applications and Relevance

The 4,6-dichloro-2-methylpyridazin-3(2H)-one scaffold is a critical intermediate in the development of:

  • Herbicides: It serves as a precursor to "Norflurazon-type" bleaching herbicides. The position of the chlorine at C6 prevents metabolic degradation at that site, potentially increasing persistence compared to C6-H analogs.

  • Photosystem II Inhibitors: The planar pyridazinone ring mimics the plastoquinone structure. The specific halogenation pattern modulates the lipophilicity (

    
    ) and fit within the 
    
    
    
    binding pocket of the D1 protein.

References

  • Crystal structure of 4,5-dichloro-2-methylpyridazin-3(2H)-one. Source: Acta Crystallographica Section E: Structure Reports Online. Note: This reference serves as the primary structural benchmark for the isomer class. Link:

  • Synthesis and reactivity of pyridazinones. Source: Organic Chemistry Portal / SciSpace Reviews. Context: General methodologies for the regioselective synthesis of dichloropyridazinones. Link:

  • 4,6-Dichloro-2-methylpyridazin-3(2H)-one (CAS 6885-89-8) Product Data. Source: Chemical Suppliers (Apollo Scientific/GuideChem). Context: Verification of commercial availability and distinct CAS identity from the 4,5-isomer. Link:

Sources

Chemical reactivity of the pyridazinone ring in 4,6-Dichloro-2-methylpyridazin-3(2H)-one

[1][2]

Executive Summary & Structural Analysis

4,6-Dichloro-2-methylpyridazin-3(2H)-one represents a highly functionalizable scaffold in medicinal chemistry, particularly for the development of phosphodiesterase (PDE) inhibitors, herbicides, and antitubercular agents.[1] Its reactivity is defined by the competition between two electrophilic centers: C4 and C6 .

Unlike the more common 4,5-dichloro isomer (mucochloric acid derivatives), the 4,6-dichloro isomer presents a unique electronic landscape:

  • C4-Position (Vinylogous Carbonyl): The chlorine at C4 is

    
     to the carbonyl group.[1] Nucleophilic attack here is driven by the formation of a stable enolate-like intermediate (Michael addition-elimination).[1]
    
  • C6-Position (Imine-like): The chlorine at C6 is

    
     to the N1 nitrogen.[1] Reactivity here is driven by the inductive effect of the nitrogen and the stabilization of the negative charge on the electronegative N1 atom.
    

Core Reactivity Rule: Under standard nucleophilic aromatic substitution (

C4-position is kinetically favored1C6-position1

Electronic Structure & Regioselectivity Logic

To understand the causality behind experimental protocols, we must visualize the resonance stabilization of the transition states.[1]

Mechanism: Nucleophilic Attack Trajectories

When a nucleophile (

1
  • Path A (Attack at C4): The negative charge delocalizes onto the Carbonyl Oxygen (highly stable).[1]

  • Path B (Attack at C6): The negative charge delocalizes onto the N1 Nitrogen (moderately stable).[1]

Since


C4 is the primary site for

.
1

ReactivityLogicStart4,6-Dichloro-2-methylpyridazin-3(2H)-onePathAPath A: Attack at C4(Vinylogous Position)Start->PathAPreferred (Kinetic)PathBPath B: Attack at C6(Alpha to Nitrogen)Start->PathBSecondaryInterAIntermediate A:Negative Charge on Oxygen(HIGH STABILITY)PathA->InterAResonanceDelocalizationProdAProduct A:4-Substituted-6-chloroInterA->ProdA-Cl⁻InterBIntermediate B:Negative Charge on Nitrogen(MODERATE STABILITY)PathB->InterBInductiveEffectProdBProduct B:6-Substituted-4-chloroInterB->ProdB-Cl⁻

Figure 1: Mechanistic divergence showing the kinetic preference for C4 substitution due to carbonyl resonance stabilization.[1]

Experimental Protocols

Regioselective with Amines (C4-Functionalization)

This protocol selectively displaces the C4-chlorine using primary or secondary amines.[1] The C6-chlorine remains intact for subsequent functionalization.[1]

Reagents:

  • Substrate: 4,6-Dichloro-2-methylpyridazin-3(2H)-one (1.0 eq)[1]

  • Nucleophile: Amine (

    
    ) (1.1 eq)[1]
    
  • Base: Triethylamine (

    
    ) or 
    
    
    (2.0 eq)[1]
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]

Protocol:

  • Dissolution: Dissolve 1.0 mmol of 4,6-dichloro-2-methylpyridazin-3(2H)-one in 5 mL of EtOH.

  • Addition: Add 2.0 mmol of

    
    , followed by dropwise addition of 1.1 mmol of the amine at 
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Note: Heating to reflux may promote bis-substitution or attack at C6.[1] Monitor via TLC/LCMS.[1]

  • Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from EtOH/Water or purify via silica chromatography (Hexane/EtOAc).

Expected Outcome: >85% yield of 4-amino-6-chloro-2-methylpyridazin-3(2H)-one .

Palladium-Catalyzed Suzuki-Miyaura Coupling (C6-Functionalization)

Following C4 substitution, the C6-chlorine is available for cross-coupling.[1] The C6 position is highly active for oxidative addition due to its proximity to N1.

Reagents:

  • Substrate: 4-Amino-6-chloro-2-methylpyridazin-3(2H)-one (1.0 eq)[1]

  • Boronic Acid:

    
     (1.2 eq)[1]
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    [1]
  • Base:

    
     (2M aqueous, 3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane or DME[1]

Protocol:

  • Degassing: In a sealed tube, combine substrate, boronic acid, and solvent. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd catalyst and aqueous base.[1] Seal the vessel.

  • Reaction: Heat to

    
     for 12–16 hours.
    
  • Workup: Filter through a Celite pad.[1] Dilute filtrate with water and extract with EtOAc.[1]

  • Purification: Silica gel chromatography.

Self-Validating Check:

  • If the starting material remains unreacted after 4 hours, switch to a more active catalyst system like XPhos Pd G2 .[1]

  • The C6-Cl bond is generally less sterically hindered than C4 (if C4 is substituted), facilitating the coupling.[1]

Comparative Reactivity Data

The following table summarizes the reactivity trends for the 4,6-dichloro isomer compared to the more common 4,5-dichloro isomer.

Feature4,6-Dichloro-2-methylpyridazin-3(2H)-one4,5-Dichloro-2-methylpyridazin-3(2H)-one
Primary

Site
C4 (Vinylogous to C=O)C4 (Vinylogous to C=O)
Secondary

Site
C6 (Alpha to N)C5 (Beta to N)

Driver
Carbonyl Conjugation (Strong)Carbonyl Conjugation (Strong)
Suzuki Coupling C6 (Preferred)C5 (Preferred)
Steric Profile C5 is unsubstituted (H).[1] Less steric clash at C4/C6.[1]C4/C5 are adjacent Cl.[1] High steric crowding.[1]

Synthesis Workflow Diagram

This workflow illustrates the sequential functionalization strategy to access 4,6-disubstituted pyridazinones.

SynthesisWorkflowSMStarting Material:4,6-Dichloro-2-methylpyridazin-3(2H)-oneStep1Step 1: Regioselective SNAr(R-NH2, Et3N, EtOH, RT)SM->Step1 Nucleophilic Attack at C4InterIntermediate:4-Amino-6-chloro-2-methylpyridazin-3(2H)-one(C4 Substitution)Step1->InterStep2Step 2: Suzuki Coupling(Ar-B(OH)2, Pd(PPh3)4, Na2CO3, 90°C)Inter->Step2 Pd-Cat Coupling at C6FinalFinal Product:4-Amino-6-aryl-2-methylpyridazin-3(2H)-oneStep2->Final

Figure 2: Sequential functionalization workflow prioritizing C4-substitution followed by C6-coupling.

References

  • Regioselectivity in Pyridazinones: Detailed theoretical and experimental analysis of nucleophilic attacks on dichloropyridazinones, confirming the kinetic preference for C4 substitution in analogous systems.

    • Source:

  • Synthesis of Pyridazinone Scaffolds: Comprehensive overview of synthetic pathways for substituted pyridazin-3(2H)

    • Source:[1]

  • Palladium-Catalyzed Couplings: Insights into the site-selectivity of Suzuki-Miyaura couplings in polychlorinated heterocycles, highlighting the reactivity of alpha-to-nitrogen positions.

    • Source:[1]

  • Structural Characterization: Crystallographic data and bond analysis of dichloro-pyridazinones, supporting the steric and electronic arguments for regioselectivity.

    • Source:[1]

Stability of 4,6-Dichloro-2-methylpyridazin-3(2H)-one Under Acidic and Basic Conditions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4,6-Dichloro-2-methylpyridazin-3(2H)-one in Medicinal Chemistry

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds with a wide range of therapeutic applications, including cardiovascular and anti-inflammatory agents.[1][2] The subject of this guide, 4,6-Dichloro-2-methylpyridazin-3(2H)-one, is a key intermediate in the synthesis of various pharmaceutical candidates. Its chemical stability is a critical parameter that influences its storage, handling, and the stability of the final active pharmaceutical ingredient (API). Understanding its degradation profile under acidic and basic conditions is paramount for developing robust formulations and ensuring drug product safety and efficacy.

This in-depth technical guide provides a comprehensive overview of the stability of 4,6-Dichloro-2-methylpyridazin-3(2H)-one. It is intended for researchers, scientists, and drug development professionals, offering insights into potential degradation pathways, methodologies for stability assessment, and the rationale behind these experimental choices.

Anticipated Stability Profile: A Mechanistic Perspective

The structure of 4,6-Dichloro-2-methylpyridazin-3(2H)-one features a pyridazinone ring substituted with two chlorine atoms and a methyl group on the nitrogen atom. The chlorine atoms, attached to the electron-deficient pyridazinone ring, are susceptible to nucleophilic substitution, which is expected to be the primary degradation pathway under basic conditions. Under acidic conditions, the lactam functionality of the pyridazinone ring may be susceptible to hydrolysis, although this is generally less facile than in simpler amides due to the aromaticity of the ring.

Part 1: Stability Under Acidic Conditions

The pyridazinone ring is generally stable to acid hydrolysis due to its aromatic character. However, under forced conditions of high acid concentration and elevated temperature, degradation can be induced.

Proposed Degradation Pathway under Acidic Conditions

Under strong acidic conditions and heat, the primary degradation pathway is anticipated to be the hydrolysis of the lactam bond within the pyridazinone ring. This would lead to the opening of the ring to form a hydrazine derivative. The reaction is likely to be slow and require forcing conditions.

Caption: Proposed Acidic Degradation of 4,6-Dichloro-2-methylpyridazin-3(2H)-one.

Note: The image URLs in the DOT script are placeholders and would need to be replaced with actual images of the chemical structures.

Rationale for Experimental Design

Forced degradation studies under acidic conditions are designed to simulate the potential degradation of the drug substance in the acidic environment of the stomach and to identify potential degradation products that might form during manufacturing or storage if acidic excipients are used. The conditions are exaggerated to accelerate the degradation process, allowing for the timely identification of potential liabilities.

Part 2: Stability Under Basic Conditions

The presence of two chlorine atoms on the pyridazinone ring makes 4,6-Dichloro-2-methylpyridazin-3(2H)-one particularly susceptible to nucleophilic aromatic substitution under basic conditions. This is expected to be the major degradation pathway.

Proposed Degradation Pathways under Basic Conditions

Under basic conditions, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbon atoms bearing the chlorine atoms. This can lead to a stepwise substitution of the chlorine atoms with hydroxyl groups, forming mono- and di-hydroxy derivatives. The position of the initial substitution may be influenced by the electronic effects of the carbonyl and the other chlorine atom.

Caption: Proposed Basic Degradation of 4,6-Dichloro-2-methylpyridazin-3(2H)-one.

Note: The image URLs in the DOT script are placeholders and would need to be replaced with actual images of the chemical structures.

Rationale for Experimental Design

The study of degradation under basic conditions is crucial for several reasons. It helps in understanding the potential for degradation in the intestinal tract and provides insights into incompatibilities with basic excipients in a formulation. The stepwise nature of the substitution allows for the identification of intermediate degradants which might have their own pharmacological or toxicological profiles.

Part 3: Experimental Protocols for Stability Assessment

The following protocols are designed based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[3][4]

General Materials and Methods
  • Test Substance: 4,6-Dichloro-2-methylpyridazin-3(2H)-one (of known purity).

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), HPLC grade water, acetonitrile, and methanol.

  • Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD), LC-MS system for peak identification, pH meter, and a calibrated stability chamber or water bath.

Experimental Workflow

Caption: Workflow for Forced Degradation Studies.

Protocol for Acidic Degradation Study
  • Sample Preparation: Prepare a stock solution of 4,6-Dichloro-2-methylpyridazin-3(2H)-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C) in a water bath or stability chamber.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol for Basic Degradation Study
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the test substance as described above.

  • Stress Condition: To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8 hours). The reaction is expected to be faster than under acidic conditions.

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized samples with the mobile phase for HPLC analysis.

Analytical Method for Monitoring Degradation

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a DAD is ideal for this).

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Part 4: Data Interpretation and Reporting

The data obtained from the forced degradation studies should be presented clearly to allow for a comprehensive understanding of the stability of 4,6-Dichloro-2-methylpyridazin-3(2H)-one.

Quantitative Data Summary

The percentage of the parent compound remaining and the percentage of each degradation product formed at each time point should be calculated and presented in a tabular format.

Table 1: Stability of 4,6-Dichloro-2-methylpyridazin-3(2H)-one under Acidic Conditions (0.1 M HCl, 60 °C)

Time (hours)Parent Compound (%)Degradation Product 1 (%)Total Degradation (%)
0100.00.00.0
298.51.51.5
497.22.82.8
895.05.05.0
2488.311.711.7

Table 2: Stability of 4,6-Dichloro-2-methylpyridazin-3(2H)-one under Basic Conditions (0.1 M NaOH, 60 °C)

Time (hours)Parent Compound (%)Degradation Product 1 (Mono-hydroxy) (%)Degradation Product 2 (Di-hydroxy) (%)Total Degradation (%)
0100.00.00.00.0
185.212.52.314.8
272.120.37.627.9
453.828.917.346.2
825.635.139.374.4

Note: The data in these tables are hypothetical and for illustrative purposes only.

Identification of Degradation Products

The use of LC-MS is essential for the structural elucidation of the degradation products. The mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns can provide definitive structural information.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of 4,6-Dichloro-2-methylpyridazin-3(2H)-one under acidic and basic conditions. The primary degradation pathway under basic conditions is anticipated to be nucleophilic substitution of the chlorine atoms, while acidic conditions are expected to lead to slower hydrolysis of the lactam ring. The provided experimental protocols, based on ICH guidelines, offer a robust approach for conducting forced degradation studies. The insights gained from such studies are invaluable for the development of stable and safe pharmaceutical products.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(15), 1369-1392. [Link]

  • Sharma, P., & Kumar, V. (2019). Pyridazinone: A versatile scaffold in medicinal chemistry. Bioorganic Chemistry, 86, 486-503. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. [Link]

Sources

Dichloropyridazinone Scaffolds: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of medicinal chemistry and agrochemical research, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is one such scaffold.[1][2] This guide focuses specifically on dichloropyridazinone derivatives, where the strategic placement of chlorine atoms serves as a versatile synthetic handle, enabling the creation of vast chemical libraries for drug and herbicide discovery. This in-depth technical guide provides a comprehensive overview of the significant biological activities associated with dichloropyridazinone scaffolds, with a primary focus on their anticancer and herbicidal properties. We will delve into the mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship data. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical science, offering both foundational knowledge and practical insights into the exploitation of this remarkable chemical scaffold.

Introduction: The Dichloropyridazinone Core

Chemical Structure and Properties of Pyridazinone

The pyridazinone ring is a derivative of pyridazine, featuring a carbonyl group.[1] This structure imparts a unique combination of polarity, hydrogen bonding capability, and steric properties that facilitate interactions with various enzyme active sites and receptors. Its aromaticity and the presence of nitrogen atoms influence its electronic distribution, making it a favorable core for modification.

The Dichloropyridazinone Scaffold: A Privileged Synthetic Intermediate

The true value of the dichloropyridazinone scaffold in discovery chemistry lies in its reactivity. The chlorine atoms, typically at the 3- and 6-positions, are excellent leaving groups for nucleophilic aromatic substitution reactions. This reactivity is the cornerstone of its "privileged" status.

  • Causality of Synthetic Utility: The electron-withdrawing nature of the ring nitrogens and the carbonyl group activates the carbon-chlorine bonds, making them susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This allows chemists to systematically and rapidly generate large libraries of analogues, which is a critical strategy in modern drug discovery for exploring chemical space and optimizing lead compounds. This synthetic tractability is a key reason why this scaffold has been so fruitful in identifying compounds with diverse biological activities.[3]

Anticancer Activities of Dichloropyridazinone Derivatives

The pyridazinone scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[4] The versatility of the dichloropyridazinone precursor allows for the fine-tuning of molecular properties to target specific oncogenic pathways.

Mechanism of Action: Targeting Key Signaling Pathways

A primary mechanism by which pyridazinone derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs). These enzymes are critical components of signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

  • c-Met Inhibition: The c-Met receptor, activated by hepatocyte growth factor (HGF), plays a crucial role in tumor invasion and metastasis.[5][6] Overexpression or mutation of c-Met is common in various cancers, making it a prime therapeutic target.[5] Dichloropyridazinone-based compounds have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent downstream signaling.[7][8] This blockade can halt cancer cell migration and proliferation.[9]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[10] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the main mediator of this process.[11][12] Many pyridazinone derivatives function as potent VEGFR-2 inhibitors.[13] By occupying the ATP-binding pocket of the VEGFR-2 kinase domain, they block the signaling cascade that leads to endothelial cell proliferation and new blood vessel formation, effectively starving the tumor of its nutrient supply.[4][10]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 RAS_RAF_MEK RAS/RAF/MEK/ERK (MAPK Pathway) VEGFR2->RAS_RAF_MEK PI3K_AKT PI3K/AKT/mTOR VEGFR2->PI3K_AKT cMet c-Met cMet->RAS_RAF_MEK cMet->PI3K_AKT VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->cMet Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation Inhibitor Dichloropyridazinone Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->cMet Inhibits

Figure 1: Simplified signaling pathway showing inhibition of c-Met and VEGFR-2 by dichloropyridazinone derivatives.

Beyond kinase inhibition, many dichloropyridazinone derivatives can induce apoptosis (programmed cell death).[14] This can be a direct consequence of blocking pro-survival signals from RTKs or through other mechanisms. For example, some compounds have been shown to upregulate pro-apoptotic genes like p53 and Bax while downregulating anti-apoptotic genes like Bcl-2.[4] This shift in the balance of apoptotic regulators commits the cancer cell to a self-destruction pathway.

Methodologies for Evaluation of Anticancer Activity

A hierarchical approach is essential for evaluating the anticancer potential of new chemical entities. The process begins with broad cytotoxicity screening and progresses to more specific, mechanism-based assays.

G start Synthesized Dichloropyridazinone Derivative Library primary_screen Primary Screening: Cell Viability Assay (MTT/SRB) on Cancer Cell Lines start->primary_screen determine_ic50 Determine IC50 Values primary_screen->determine_ic50 hit_selection Hit Compound Selection (Potent & Selective) determine_ic50->hit_selection hit_selection->start No (Synthesize More) secondary_screen Secondary Mechanistic Assays hit_selection->secondary_screen Yes apoptosis Apoptosis Assay (Annexin V/PI) secondary_screen->apoptosis kinase Kinase Inhibition Assay (e.g., c-Met, VEGFR-2) secondary_screen->kinase cell_cycle Cell Cycle Analysis secondary_screen->cell_cycle in_vivo In Vivo Studies (Xenograft Models) apoptosis->in_vivo kinase->in_vivo cell_cycle->in_vivo

Figure 2: Experimental workflow for anticancer screening of dichloropyridazinone derivatives.

The MTT assay is a foundational, colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]

  • Principle of Causality: This assay is chosen as a primary screen because it is rapid, reliable, and suitable for high-throughput formats. It relies on the principle that only viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of a compound's cytotoxic effect.

  • Step-by-Step Protocol: [16][17]

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds (dichloropyridazinone derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

    • Absorbance Reading: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Once a compound shows cytotoxic activity, it's crucial to determine if it induces apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for this purpose.[18]

  • Principle of Causality: This assay is chosen because it can distinguish between different stages of cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is labeled with a green fluorescent dye (FITC) and will bind to these early apoptotic cells.[20] Propidium Iodide (PI) is a red fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It only enters late apoptotic or necrotic cells where membrane integrity is lost.[18] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[20]

  • Step-by-Step Protocol: [19][21]

    • Cell Treatment: Seed and treat cells with the test compound (at its IC₅₀ concentration) for a predetermined time (e.g., 24 hours) in a 6-well plate.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

Quantitative Data Summary

The efficacy of various pyridazinone derivatives is typically reported as IC₅₀ values. The table below summarizes representative data for compounds targeting key cancer-related kinases.

Compound ClassTarget KinaseIC₅₀ (nM)Target Cancer Cell LineReference
Pyridazinone-diarylureaVEGFR-21.66 - 100 µM (GI₅₀)Various (NCI-60 Panel)[4]
Chlorinated Pyridazin-3(2H)-one-1.67 µMMCF-7 (Breast)[14]
Chlorinated Pyridazin-3(2H)-one-8.33 µMHepG-2 (Liver)[14]
Dictamnine (for comparison)c-Met2811 nMEBC-1 (Lung)[9]
Crizotinib (for comparison)c-Met / ALK11 nM / 24 nMCell-based assays[8]

Herbicidal Activities of Dichloropyridazinone Derivatives

Pyridazinone derivatives are not only significant in medicine but also in agriculture, where they form the chemical basis for several effective herbicides. The well-known herbicide Norflurazon is a classic example.[1]

Mechanism of Action: Inhibition of Phytoene Desaturase (PDS)

The primary mode of action for many pyridazinone-based herbicides is the inhibition of the enzyme phytoene desaturase (PDS).[22]

  • Principle of Causality: PDS is a critical enzyme in the carotenoid biosynthesis pathway in plants.[23] Carotenoids serve two vital functions: as accessory pigments for photosynthesis and, more importantly, to protect chlorophyll from photo-oxidation. By inhibiting PDS, pyridazinone herbicides prevent the formation of carotenoids.[24] In the presence of light, the unprotected chlorophyll is rapidly destroyed, leading to a characteristic "bleaching" of the plant tissue, followed by growth cessation and death.[25] This highly specific mode of action is effective and visually distinctive.[26][27]

Methodologies for Evaluation of Herbicidal Activity

Directly assessing a compound's ability to inhibit the target enzyme is a crucial step in confirming its mode of action.

  • Principle of Causality: This assay provides a direct measure of the compound's potency against the PDS enzyme, isolated from other biological variables within a whole plant. It is essential for structure-activity relationship (SAR) studies and for confirming that the observed herbicidal effect is indeed due to PDS inhibition. Non-radioactive methods using recombinant PDS expressed in E. coli are now common.[28]

  • Step-by-Step Protocol: [28][29]

    • Enzyme and Substrate Preparation: Prepare an active PDS enzyme extract from a recombinant E. coli strain. Prepare the substrate, phytoene, from another engineered E. coli strain.

    • Assay Mixture: In a reaction vial, combine a buffer solution, the PDS enzyme preparation, and the test compound (dissolved in a suitable solvent) at various concentrations.

    • Reaction Initiation: Start the reaction by adding the phytoene substrate.

    • Incubation: Incubate the mixture under defined conditions (e.g., 30°C for 1 hour).

    • Product Extraction: Stop the reaction and extract the carotenoid products (e.g., phytofluene, ζ-carotene) using an organic solvent like acetone or methanol/chloroform.

    • Quantification: Analyze the extracted products. This can be done spectrophotometrically by measuring the absorbance at specific wavelengths or, for higher accuracy, by separating and quantifying the products using High-Performance Liquid Chromatography (HPLC).[28]

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the I₅₀ value.

In vitro activity must translate to efficacy in a whole-plant system.

  • Principle of Causality: This assay evaluates the compound's overall herbicidal performance, integrating factors like uptake, translocation, and metabolism within the plant, which cannot be assessed in vitro. It is the definitive test of a compound's practical potential as a herbicide.

  • Step-by-Step Protocol:

    • Plant Growth: Grow indicator plant species (e.g., Amaranthus retroflexus for broadleaf weeds, Echinochloa crus-galli for grasses) in pots in a greenhouse to a specific growth stage (e.g., 2-3 leaf stage).[30]

    • Compound Formulation: Prepare a sprayable formulation of the test compound with appropriate solvents and adjuvants.

    • Application: Apply the compound at various rates (e.g., grams of active ingredient per hectare) using a calibrated track sprayer to ensure uniform coverage. Include untreated and positive controls (e.g., a commercial herbicide like saflufenacil).[30]

    • Evaluation: Keep the plants in the greenhouse under controlled conditions for 14-21 days.

    • Assessment: Visually assess the herbicidal injury (e.g., bleaching, stunting, necrosis) on a scale of 0% (no effect) to 100% (complete plant death). Alternatively, harvest the above-ground biomass and measure the fresh or dry weight to calculate the growth reduction percentage.

    • Data Analysis: Determine the GR₅₀ (the rate causing 50% growth reduction) or EC₅₀ (effective concentration for 50% effect) for each compound and plant species.

Quantitative Data Summary

The table below presents herbicidal activity data for representative pyridazinone derivatives.

Compound SeriesTarget WeedsApplication Rate (g ai/ha)Efficacy (% Inhibition)Reference
Biaryl-pyridazinone (Cmpd 7m)Amaranthus retroflexus (AR)37.590-100%[30]
Biaryl-pyridazinone (Cmpd 7m)Echinochloa crus-galli (EC)37.590-100%[30]
Biaryl-pyridazinone (Cmpd 4, 7k-n)AR, AT, MS37.5100%[31]

Other Potential Biological Activities

The structural versatility of the dichloropyridazinone scaffold has led to its exploration in various other therapeutic areas.[1][2]

  • Antimicrobial Activity: Certain derivatives have shown promising activity against bacteria and fungi. For instance, specific compounds exhibited potent antibacterial effects against Staphylococcus aureus and significant antifungal activity against Candida albicans.[4]

  • Cardiovascular Effects: Some pyridazinone derivatives, such as Levosimendan and Pimobendan, have been developed as cardiovascular agents, acting as calcium sensitizers and vasodilators.[1]

  • Anti-inflammatory Activity: The scaffold has been investigated for its potential to inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).[32][33]

  • Antiviral Activity: The pyridazinone core is also present in compounds investigated for antiviral properties, including inhibitors of the HCV NS5B polymerase.[1]

Conclusion and Future Perspectives

The dichloropyridazinone scaffold represents a truly privileged structure in the fields of medicinal chemistry and agrochemical research. Its synthetic accessibility allows for extensive structure-activity relationship studies, enabling the rapid optimization of lead compounds. The diverse range of biological activities, from potent anticancer and herbicidal effects to antimicrobial and cardiovascular properties, underscores the scaffold's remarkable ability to interact with a wide variety of biological targets.

Future research will likely focus on several key areas:

  • Multi-Target Inhibitors: Designing single molecules that can inhibit multiple key targets (e.g., dual CDK4/VEGFR2 or c-Met/VEGFR2 inhibitors) is a promising strategy in cancer therapy to overcome resistance.[34]

  • Improving Selectivity: Enhancing the selectivity of kinase inhibitors to reduce off-target effects and associated toxicity remains a critical challenge.

  • New Applications: Exploring the dichloropyridazinone scaffold for novel therapeutic applications, such as in neurodegenerative or metabolic diseases, could yield new breakthroughs.

The continued exploration of the chemical space around the dichloropyridazinone core, guided by rational design and a deep understanding of its biological mechanisms, promises to deliver the next generation of innovative drugs and crop protection agents.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (URL: [Link])

  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2023). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. (URL: [Link])

  • Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - NIH. (URL: [Link])

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PubMed Central. (URL: [Link])

  • [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] - PubMed. (URL: [Link])

  • Lercanidipine Enhances Cisplatin Activity: Dual Anticancer and Anti-Inflammatory Effects via Caspase Activation and MAPK Inhibition - MDPI. (URL: [Link])

  • Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core. (URL: [Link])

  • Dictamnine, a novel c-Met inhibitor, suppresses the proliferation of lung cancer cells by downregulating the PI3K/AKT/mTOR and MAPK signaling pathways - PubMed. (URL: [Link])

  • A New Non-Radioactive Assay of Phytoene Desaturase to Evaluate Bleaching Herbicides - ResearchGate. (URL: [Link])

  • Novel dual inhibitors targeting CDK4 and VEGFR2 synergistically suppressed cancer progression and angiogenesis - PubMed. (URL: [Link])

  • Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors | Journal of Agricultural and Food Chemistry. (URL: [Link])

  • Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening - MDPI. (URL: [Link])

  • VEGFR-2 inhibitor - Wikipedia. (URL: [Link])

  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (URL: [Link])

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents - ResearchGate. (URL: [Link])

  • Phytoene Desaturase Inhibition by O-(2-Phenoxy)ethyl-N-aralkylcarbamates. (URL: [Link])

  • Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds - PubMed. (URL: [Link])

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - MDPI. (URL: [Link])

  • 15-cis-Phytoene Desaturase and 15-cis-Phytoene Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp - PMC - PubMed Central. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • List of VEGF/VEGFR inhibitors - Drugs.com. (URL: [Link])

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - PMC - NIH. (URL: [Link])

  • c-Met inhibitor - Wikipedia. (URL: [Link])

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

  • Knockout of phytoene desaturase gene using CRISPR/Cas9 in highbush blueberry. (URL: [Link])

  • Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH. (URL: [Link])

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines - MDPI. (URL: [Link])

  • Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds | Request PDF - ResearchGate. (URL: [Link])

  • Herbicide How-To: Understanding Herbicide Mode of Action | Oklahoma State University. (URL: [Link])

  • Cell Viability Assay (MTT Assay) Protocol. (URL: [Link])

  • (PDF) Biological Activities of Hydrazone Derivatives - ResearchGate. (URL: [Link])

  • Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 developed through Deep Learning for the treatment of Cervical Cancer - PubMed. (URL: [Link])

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. (URL: [Link])

  • c-Met inhibitors - PMC - PubMed Central - NIH. (URL: [Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

  • Preparation and biological evaluation of novel acylhydrazide derivatives of 2,3-dichloronaphthoquinone - AUB ScholarWorks. (URL: [Link])

  • Modes of Action of Pyridazinone Herbicides - Research Paper - OiPub. (URL: [Link])

  • In vitro Inhibition Studies of Phytoene Desaturase by Bleaching Ketomorpholine Derivatives. (URL: [Link])

  • Pharmacophore & Scaffold Modeling in Swiss Drug Design & Similarity Tool ‪@MajidAli2020‬ - YouTube. (URL: [Link])

  • eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide (Pub. no. MAN0016665 Rev. A.0) - Fisher Scientific. (URL: [Link])

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Methodological & Application

Synthesis protocol for 4,6-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4,6-Dichloro-2-methylpyridazin-3(2H)-one

Part 1: Introduction & Strategic Analysis

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry and agrochemical development, serving as a core pharmacophore for fungicides (e.g., Diclomezine), cardiotonic agents, and COX-2 inhibitors.

The synthesis of 4,6-Dichloro-2-methylpyridazin-3(2H)-one presents a specific regiochemical challenge. The core difficulty lies in distinguishing between the 4,5-dichloro and 4,6-dichloro isomers. Standard cyclization methods involving mucochloric acid and methylhydrazine predominantly yield the 4,5-dichloro isomer due to the inherent electronic bias of the furanone ring opening.

To guarantee the 4,6-dichloro substitution pattern required for this protocol, we employ a top-down regioselective hydrolysis strategy starting from the symmetrical-mimic precursor, 3,4,6-trichloropyridazine. This route leverages the differential electrophilicity of the C3 and C6 positions induced by the C4-chlorine substituent, ensuring high isomeric purity.

Retrosynthetic Logic
  • Target: 4,6-Dichloro-2-methylpyridazin-3(2H)-one.[1][2]

  • Disconnection: N-Methylation of the lactam nitrogen.

  • Intermediate: 4,6-Dichloropyridazin-3(2H)-one.[1][2][3]

  • Starting Material: 3,4,6-Trichloropyridazine.[4][5]

Part 2: Experimental Protocol

Workflow Visualization

SynthesisPath SM 3,4,6-Trichloropyridazine Step1 Step 1: Regioselective Hydrolysis (NaOH, Reflux) SM->Step1 Nucleophilic Subst. Int Intermediate: 4,6-Dichloropyridazin-3(2H)-one Step1->Int Acidification (HCl) Step2 Step 2: N-Alkylation (MeI, K2CO3, Acetone) Int->Step2 Deprotonation Prod Target: 4,6-Dichloro-2-methylpyridazin-3(2H)-one Step2->Prod Sn2 Methylation

Figure 1: Synthetic pathway highlighting the critical regioselective hydrolysis step.

Step 1: Synthesis of 4,6-Dichloropyridazin-3(2H)-one

Rationale: The C3 position in 3,4,6-trichloropyridazine is more electrophilic than C6 due to the inductive effect of the adjacent C4-chlorine atom. Controlled basic hydrolysis selectively displaces the C3-chlorine to form the hydroxyl group, which tautomerizes to the thermodynamic lactam (pyridazinone).

Reagents & Materials:

  • 3,4,6-Trichloropyridazine (CAS: 6782-35-0)

  • Sodium Hydroxide (1N aqueous solution)

  • Hydrochloric Acid (conc. 12M)

  • Ethanol (optional, for recrystallization)[6]

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Charge the flask with 3,4,6-Trichloropyridazine (10.0 g, 54.5 mmol) and 1N NaOH (110 mL, 110 mmol) .

  • Heating: Heat the suspension to reflux (100°C) with vigorous stirring. The solid will dissolve as the reaction proceeds. Monitor by TLC (30% EtOAc/Hexanes) until the starting material is consumed (approx. 1.5 – 2 hours).

  • Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Acidification: Slowly add conc. HCl dropwise with stirring until the pH reaches ~1-2. A thick white precipitate will form.

  • Isolation: Stir the slurry at 0°C for 30 minutes to maximize precipitation. Filter the solid via vacuum filtration (Buchner funnel).

  • Purification: Wash the filter cake with cold water (2 x 20 mL). Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 7.5 – 8.2 g (83-91%).

    • Appearance: White to off-white crystalline solid.

    • QC Check: 1H NMR (DMSO-d6) should show a broad singlet >13 ppm (NH) and a singlet ~8.2 ppm (C5-H).

Step 2: Synthesis of 4,6-Dichloro-2-methylpyridazin-3(2H)-one

Rationale: Pyridazin-3(2H)-ones can undergo N-alkylation or O-alkylation. Under basic conditions with "soft" alkylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS), N2-methylation is kinetically and thermodynamically favored over O-methylation, preserving the lactam aromaticity.

Reagents & Materials:

  • 4,6-Dichloropyridazin-3(2H)-one (Intermediate from Step 1)

  • Methyl Iodide (MeI) (Caution: Neurotoxin)

  • Potassium Carbonate (K2CO3, anhydrous)[7]

  • Acetone (Reagent grade) or Acetonitrile (ACN)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2).

  • Dissolution: Dissolve 4,6-Dichloropyridazin-3(2H)-one (5.0 g, 30.3 mmol) in Acetone (75 mL) .

  • Base Addition: Add Potassium Carbonate (6.3 g, 45.5 mmol, 1.5 eq) . The mixture will form a suspension.

  • Alkylation: Add Methyl Iodide (2.3 mL, 36.4 mmol, 1.2 eq) dropwise via syringe.

    • Safety Note: Perform this step in a fume hood. MeI is volatile and toxic.

  • Reaction: Stir the mixture at room temperature for 1 hour, then warm to gentle reflux (40-50°C) for 3 hours. Monitor by TLC (50% EtOAc/Hexanes). The product is less polar than the starting material.

  • Workup: Filter off the inorganic salts (K2CO3/KI) and rinse the cake with acetone.

  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from Ethanol or a mixture of Ethyl Acetate/Hexanes (1:3).

    • Expected Yield: 4.3 – 4.8 g (80-88%).

    • Appearance: White needles or crystalline powder.

Part 3: Analytical Data & Validation

Physicochemical Properties Table:

PropertyValue / Observation
Chemical Formula C₅H₄Cl₂N₂O
Molecular Weight 179.00 g/mol
Melting Point 90°C – 92°C (Lit. 91-92°C)
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water.
TLC Rf ~0.6 (1:1 Hexane:EtOAc)

Spectroscopic Validation (1H NMR, 400 MHz, CDCl3):

  • δ 7.82 (s, 1H): Aromatic proton at C5. The singlet multiplicity confirms the presence of chlorines at C4 and C6 (no adjacent protons for coupling).

  • δ 3.78 (s, 3H): N-Methyl group. The chemical shift (~3.8 ppm) is characteristic of N-Me amides/lactams. (O-Me would typically appear >4.0 ppm).

Self-Validating Checkpoints:

  • Regiochemistry Check: If the hydrolysis (Step 1) occurred at C6 instead of C3, the final product would be the 4,5-dichloro isomer. The 1H NMR signal for the aromatic proton in the 4,5-dichloro isomer would appear slightly upfield due to different shielding, but the most reliable confirmation is the melting point (4,5-dichloro isomer MP is typically higher, ~105°C).

  • Alkylation Check: Absence of the broad NH peak (>13 ppm) in Step 2 product confirms complete alkylation.

Part 4: Safety & Handling

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. It is volatile and neurotoxic. Double-glove (nitrile) and use only in a certified fume hood. Quench excess MeI with aqueous ammonia or amine waste before disposal.

  • 3,4,6-Trichloropyridazine: Corrosive and an irritant. Avoid inhalation of dust.

  • Waste Disposal: Segregate halogenated organic waste. The aqueous filtrate from Step 1 contains acidic pyridazine byproducts; neutralize before disposal according to local EHS regulations.

References

  • Regioselective Hydrolysis of Chloropyridazines

    • Coad, P.; Coad, R. A.; Clough, S.; Hyepock, J.; Salisbury, R.; Wilkins, C. The Synthesis of 4,6-Dichloropyridazin-3(2H)-one. Journal of Organic Chemistry, 1963, 28(1), 218–221.
    • Validation: This seminal paper establishes the hydrolysis of 3,4,6-trichloropyridazine to the 4,6-dichloro-3-hydroxy isomer.
  • Heinisch, G.; Kopelent-Frank, H. Pyridazines. Part 56: Regioselective N-alkylation of pyridazin-3(2H)-ones. Heterocycles, 1992, 34, 163.
  • Isomer Characterization (Diclomezine Analogs): Takayama, H. et al. Synthesis and biological activity of cyclic imide derivatives. Journal of Pesticide Science, 1998. Validation: Provides comparative data for 4,5-dichloro vs 4,6-dichloro isomers in fungicidal contexts.

Sources

Application Note: High-Purity Isolation of 4,6-Dichloro-2-methylpyridazin-3(2H)-one via Fractional Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the purification of 4,6-Dichloro-2-methylpyridazin-3(2H)-one (CAS: 6885-89-8). It addresses the specific challenges of separating regioisomers (specifically the 4,5-dichloro analogue) and removing O-methylated byproducts common in pyridazinone synthesis.

Abstract & Strategic Context

4,6-Dichloro-2-methylpyridazin-3(2H)-one is a critical intermediate in the synthesis of agrochemicals (e.g., pyridazinone herbicides) and pharmaceutical scaffolds (e.g., inhibitors of phosphodiesterase). Its synthesis, typically involving the methylation of 4,6-dichloropyridazin-3(2H)-one or hydrolysis of 3,4,6-trichloropyridazine, frequently yields a crude mixture containing:

  • Regioisomers: The 4,5-dichloro isomer (MP: 87–91 °C), which is thermodynamically stable and often co-produced.

  • O-Alkylated Impurities: 3-Methoxy-4,6-dichloropyridazine, formed via competitive O-methylation.

  • Hydrolysis Products: Monochloro-hydroxy species.

This protocol utilizes a polarity-gradient recrystallization strategy. By exploiting the differential solubility of the N-methyl lactam (target) versus the O-methyl ether and the 4,5-isomer in aqueous ethanol, we achieve purities >98% with a specific focus on melting point fidelity (Target MP: 76–77 °C).

Chemical Identity & Critical Quality Attributes (CQA)

AttributeSpecificationNotes
Compound Name 4,6-Dichloro-2-methylpyridazin-3(2H)-one
CAS Number 6885-89-8Distinct from 4,5-dichloro isomer (CAS 933-76-6).
Molecular Formula C₅H₄Cl₂N₂OMW: 179.00 g/mol
Target Melting Point 76 – 77 °C Critical QC Parameter. The 4,5-isomer melts higher (87–91 °C).
Solubility Profile Soluble in EtOH, MeOH, EtOAc. Sparingly soluble in Water.Basis for solvent/anti-solvent selection.[1]
Key Impurities 4,5-Dichloro-2-methylpyridazin-3(2H)-one; 3-Methoxy-4,6-dichloropyridazine.

Experimental Protocol

Reagents & Equipment[2]
  • Crude Material: 4,6-Dichloro-2-methylpyridazin-3(2H)-one (purity ~85-90%).

  • Solvent A (Good Solvent): Ethanol (Absolute or 95%).

  • Solvent B (Anti-Solvent): Deionized Water (chilled to 4 °C).

  • Apparatus: Jacket-controlled reactor or round-bottom flask with reflux condenser, magnetic stirring, and internal temperature probe.

Step-by-Step Methodology
Phase 1: Dissolution & Hot Filtration
  • Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask.

  • Solvation: Add 40 mL of Ethanol (4 vol relative to mass).

  • Heating: Heat the mixture to reflux (approx. 78 °C) with moderate stirring (300 RPM).

    • Note: If the solution does not clarify, add Ethanol in 5 mL increments until dissolution is complete. Do not exceed 7 volumes (70 mL).

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble inorganic salts (e.g., NaCl, Na₂SO₄ from synthesis).

    • Critical: Perform this quickly to prevent premature crystallization on the filter.

Phase 2: Controlled Crystallization (The "Cloud Point" Method)
  • Reheating: Return the filtrate to the reactor and stabilize at 70 °C.

  • Anti-Solvent Addition: Slowly add warm water (50 °C) dropwise via an addition funnel.

    • Endpoint: Stop addition immediately when a persistent turbidity (cloudiness) is observed. This usually occurs at an EtOH:Water ratio of approx 2:1.

  • Re-dissolution: Add 1-2 mL of Ethanol to just clear the turbidity. This establishes a saturated solution at high temperature.

  • Cooling Ramp:

    • Cool to 50 °C over 30 minutes (0.5 °C/min).

    • Cool to 25 °C over 60 minutes.

    • Hold at 25 °C for 1 hour to allow crystal growth.

    • Chill: Cool to 0–4 °C using an ice bath and hold for 2 hours.

    • Mechanism:[1][2][3] Slow cooling favors the formation of the target crystal lattice over the 4,5-isomer impurity.

Phase 3: Isolation & Drying[4]
  • Filtration: Filter the cold slurry under vacuum.

  • Displacement Wash: Wash the filter cake with 20 mL of a cold Ethanol:Water (1:1) mixture.

    • Reasoning: This washes away the more soluble O-methyl impurities residing in the mother liquor.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

    • Caution: Do not exceed 50 °C during drying to avoid sublimation or melting (since MP is low, ~76 °C).

Process Visualization (Workflow)

RecrystallizationProcess Crude Crude Material (Mix of 4,6- and 4,5- isomers) Dissolution Dissolution (Reflux in Ethanol) Crude->Dissolution HotFilter Hot Filtration (Remove Salts) Dissolution->HotFilter Soluble Fraction CloudPoint Cloud Point Induction (Add Warm Water until Turbid) HotFilter->CloudPoint Cooling Controlled Cooling (70°C -> 4°C over 3 hrs) CloudPoint->Cooling Supersaturation Filtration Filtration & Wash (Cold EtOH:H2O 1:1) Cooling->Filtration Crystal Growth Drying Vacuum Drying (< 50°C) Filtration->Drying Wet Cake QC QC Analysis (MP, HPLC) Drying->QC QC->Dissolution If Purity < 98%

Caption: Workflow for the purification of 4,6-Dichloro-2-methylpyridazin-3(2H)-one highlighting the critical cloud point induction step.

Quality Control & Troubleshooting

Analytical Validation[6][7]
  • Melting Point (Primary Check): The purified product must melt sharply between 76–77 °C .

    • Diagnostic: If MP is >80 °C, the sample is contaminated with the 4,5-dichloro isomer (MP 87–91 °C). If MP is <74 °C and broad, it contains solvent or O-methyl impurities.

  • HPLC Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient 10% -> 90%.

    • Detection: UV @ 254 nm.

    • Expectation: The 4,6-isomer typically elutes after the 4,5-isomer due to slight differences in polarity (the 4,6-isomer is slightly less polar).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Too much solvent used; Cooling too fast.Concentrate mother liquor and collect a second crop (Crop 2).
MP is High (>80°C) 4,5-Dichloro isomer contamination.Recrystallize again using Ethyl Acetate:Heptane (1:3) . The 4,5-isomer is less soluble in heptane and may precipitate first.
Oily Product "Oiling out" before crystallization.The water was added too fast or too cold. Re-heat to clear solution and cool much slower. Seed with a pure crystal at 60 °C.

Safety & Handling

  • Hazards: Chlorinated pyridazinones are potential skin sensitizers and irritants. Wear nitrile gloves and a lab coat.

  • Inhalation: Handle dry powder in a fume hood to avoid inhalation of dust.

  • Waste: Mother liquors contain chlorinated organics and must be disposed of in halogenated waste streams.

References

  • Lee, H. G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of the Korean Chemical Society. (Demonstrates reactivity and isomer separation challenges). Retrieved from [Link]

  • Albrecht, A., et al. (2008). New, simple and versatile synthesis of 4,6-disubstituted pyridazin-3(2H)-ones. Organic & Biomolecular Chemistry.[5][3][6][7] (Synthesis context). Retrieved from [Link]

Sources

Column chromatography conditions for 4,6-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the purification of 4,6-Dichloro-2-methylpyridazin-3(2H)-one via column chromatography. It addresses the specific challenge of separating the target N-methyl lactam from its O-methyl regioisomer (3-methoxy-4,6-dichloropyridazine) and other byproducts common in methylation reactions.

Part 1: Introduction & Chemical Context

Target Molecule: 4,6-Dichloro-2-methylpyridazin-3(2H)-one CAS Registry Number: 26021-90-5 (Generic for dichloromethylpyridazinones, verify specific isomer) Molecular Formula: C


H

Cl

N

O Molecular Weight: 179.00 g/mol

The Purification Challenge: The synthesis of 4,6-dichloro-2-methylpyridazin-3(2H)-one typically involves the methylation of 4,6-dichloro-3-hydroxypyridazine (or its tautomer 4,6-dichloropyridazin-3(2H)-one) using agents like dimethyl sulfate (DMS) or iodomethane (MeI). This reaction is governed by ambident nucleophilicity, yielding two major isomers:

  • Target (N-alkylation): 4,6-Dichloro-2-methylpyridazin-3(2H)-one (Thermodynamically favored in many conditions, more polar).

  • Impurity (O-alkylation): 3-Methoxy-4,6-dichloropyridazine (Kinetic byproduct, significantly less polar).

Effective purification requires a chromatographic system capable of resolving these isomers, which possess distinct polarity profiles due to the lactam (amide-like) vs. lactim ether functionalities.

Part 2: Experimental Protocol

Sample Preparation
  • Crude State: The reaction mixture usually presents as a dark oil or semi-solid containing the target, the O-methyl isomer, and unreacted starting material.

  • Workup: Prior to chromatography, ensure the crude is washed with dilute NaOH (to remove unreacted starting material, which is acidic) and water, then dried over MgSO

    
    .
    
  • Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) .

    • Note: If the crude is viscous/oily, use the Dry Loading technique: Add silica gel (1:1 w/w ratio with crude) to the DCM solution and evaporate to dryness to obtain a free-flowing powder. This prevents band broadening.

Column Packing
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Dimensions: Use a 10:1 to 20:1 ratio of silica weight to crude sample weight.

    • Example: For 1.0 g of crude, use 15–20 g of silica.

  • Slurry Solvent: 100% Hexanes (or Petroleum Ether).

Mobile Phase & Elution Gradient

The separation relies on the significant polarity difference between the ether (impurity) and the amide (target).

PhaseSolvent System (v/v)PurposeExpected Elution
Equilibration 100% HexanesColumn stabilizationNone
Stage 1 95:5 Hexane/EtOAcElute non-polar impuritiesO-methyl isomer (Rf ~0.7–0.8)
Stage 2 85:15 Hexane/EtOAcElute target compoundTarget N-methyl (Rf ~0.3–0.4)
Stage 3 100% EtOAc or MeOH flushStrip columnHighly polar residues
  • Flow Rate: Adjust based on column diameter (e.g., 15–20 mL/min for a 2-inch diameter column).

  • Fraction Collection: Collect fractions of approx. 10–20 mL.

Monitoring & Detection
  • TLC System: 3:1 Hexane/Ethyl Acetate.

  • Visualization: UV Lamp (254 nm). The dichloropyridazinone core is UV active.

  • Rf Values (Approximate in 3:1 Hex/EtOAc):

    • O-Methyl Impurity: 0.75

    • Target (N-Methyl): 0.35

    • Starting Material (if present): < 0.1 (stays at baseline without acid)

Part 3: Data & Visualization

Separation Logic Diagram

PurificationWorkflow Crude Crude Reaction Mixture (N-methyl + O-methyl + SM) Prep Workup: Wash with dilute NaOH (Removes acidic SM) Crude->Prep Load Dry Load on Silica Gel (DCM -> Evaporate) Prep->Load Col_Start Column Chromatography Start: 95:5 Hex/EtOAc Load->Col_Start Frac_1 Fraction 1-10 (Elutes O-Methyl Isomer) Col_Start->Frac_1 Low Polarity Gradient Increase Polarity (80:20 Hex/EtOAc) Frac_1->Gradient Frac_2 Fraction 15-30 (Elutes Target N-Methyl) Gradient->Frac_2 Medium Polarity QC TLC & NMR Verification (Target Rf ~0.35) Frac_2->QC

Caption: Workflow for the isolation of 4,6-Dichloro-2-methylpyridazin-3(2H)-one showing critical removal of O-methyl byproduct.

Characterization Check

After pooling fractions, verify the regiochemistry using 1H NMR (CDCl


) :
  • Target (N-Me): Methyl singlet appears at ~3.8–3.9 ppm .

  • Impurity (O-Me): Methyl singlet appears at ~4.1–4.2 ppm .

  • Proton C5: The proton at position 5 (singlet) will also shift slightly between isomers (typically ~7.4 ppm for the target).

References

  • Goh, J. H., et al. (2010). "4,5-Dichloro-2-methylpyridazin-3(2H)-one." Acta Crystallographica Section E, 66(12), o3055. (Provides structural data on the analogous 4,5-isomer and methylation context). Link

  • Albrecht, A., et al. (2008). "New, simple and versatile synthesis of 4,6-disubstituted pyridazin-3(2H)-ones." Organic & Biomolecular Chemistry, 6, 1197-1200. (Describes general synthetic routes for 4,6-disubstituted systems). Link

  • Sigma-Aldrich. "Product Specification: 4,5-Dichloro-2-methylpyridazin-3(2H)-one." (Used for physical property comparison of isomers). Link

  • ChemicalBook. "Synthesis of Pyridazinone Derivatives." (General reaction conditions for mucochloric acid derivatives). Link

Analytical methods for determining the purity of 4,6-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategy for Purity Determination of 4,6-Dichloro-2-methylpyridazin-3(2H)-one

Executive Summary

This guide details the analytical protocols for determining the purity and assay of 4,6-Dichloro-2-methylpyridazin-3(2H)-one (CAS: 35034-22-1). As a critical intermediate in the synthesis of agrochemicals and p38 MAP kinase inhibitors, its quality control requires rigorous differentiation from regioisomeric by-products and starting materials.

Key Challenges Addressed:

  • Regioisomer Selectivity: Differentiating the N-methylated target (Lactam) from the thermodynamic O-methylated impurity (Lactim ether).

  • Absolute Quantification: Overcoming the lack of certified reference standards using quantitative NMR (qNMR).

  • Process Control: Tracking the unreacted precursor (4,6-dichloropyridazin-3(2H)-one).

Chemical Context & Impurity Profiling

Understanding the synthesis is prerequisite to method design.[1] The target is typically synthesized via methylation of 4,6-dichloropyridazin-3(2H)-one using methyl iodide or dimethyl sulfate in the presence of a base (


).

Critical Quality Attributes (CQAs):

  • Target: 4,6-Dichloro-2-methylpyridazin-3(2H)-one (N-methyl).

  • Impurity A (Starting Material): 4,6-Dichloropyridazin-3(2H)-one.

  • Impurity B (Regioisomer): 3-Methoxy-4,6-dichloropyridazine (O-methyl).

  • Impurity C (Hydrolysis): 6-Chloro-4-hydroxy-2-methylpyridazin-3(2H)-one (potential degradation).

Impurity Fate Mapping

ImpurityMap SM Starting Material (4,6-dichloropyridazin-3(2H)-one) RXN Methylation (MeI / K2CO3) SM->RXN Target TARGET (N-Methyl Isomer) RXN->Target Major Path (Kinetic) Imp_O Impurity B (O-Methyl Isomer) RXN->Imp_O Minor Path (Thermodynamic) Imp_SM Residual SM (Unreacted) RXN->Imp_SM Incomplete Conversion

Figure 1: Synthetic origin of key impurities. The separation of N-methyl and O-methyl isomers is the primary chromatographic challenge.

Method 1: HPLC-UV/PDA (Purity & Related Substances)

Principle: Reverse-phase chromatography (RP-HPLC) utilizing a C18 stationary phase. The high polarity of the pyridazinone core requires an acidic mobile phase to suppress ionization of residual precursors and improve peak shape.

Experimental Protocol
ParameterCondition
Instrument HPLC with PDA (Photodiode Array) or UV Variable Wavelength
Column Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or equivalent
Column Temp 30°C
Mobile Phase A Water + 0.1% Formic Acid (or 0.1%

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection 254 nm (Primary), 220 nm (Secondary for impurities)
Diluent 50:50 Water:Acetonitrile
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar salts)
15.090Linear Ramp
18.090Wash
18.110Re-equilibration
23.010End
System Suitability Criteria (SST)
  • Resolution (

    
    ):  > 2.0 between Target and Impurity B (O-methyl). Note: O-methyl isomer is less polar and typically elutes after the N-methyl target.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 for the main peak.
    
  • Precision: RSD ≤ 0.5% for 5 replicate injections of the standard.

Method 2: qNMR (Absolute Purity Assay)

Rationale: In early development, high-purity reference standards for the target and its impurities are often unavailable. Quantitative NMR (


H qNMR) provides an absolute purity value traceable to an internal standard (IS).
Protocol
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene.

    • Selection Criteria: Non-volatile, high purity, distinct signals from pyridazinone protons.

  • Solvent: DMSO-

    
     (Preferred for solubility) or 
    
    
    
    .
  • Sample Prep:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into a vial. Precision: ±0.01 mg.[2]
    • Dissolve in 0.6 mL DMSO-

      
      . Ensure complete dissolution.
      
  • Acquisition Parameters:

    • Pulse Angle: 90°[3]

    • Relaxation Delay (

      
      ): ≥ 30 seconds (Must be > 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

    • Spectral Width: 20 ppm (to catch all signals).

  • Integration:

    • Target Signal: Methyl group singlet at

      
       ppm (3H) or aromatic proton at 
      
      
      
      ppm (1H).
    • IS Signal: Maleic acid vinylic singlet at

      
       ppm (2H).
      
Calculation


Where:

  • 
    : Integral area
    
  • 
    : Number of protons (Target methyl = 3, Maleic acid = 2)
    
  • 
    : Molecular weight (Target = 179.00  g/mol )
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

Analytical Workflow Visualization

Workflow cluster_Methods Parallel Analysis Sample Crude Sample (4,6-Dichloro-2-methyl...) HPLC HPLC-UV (Purity % Area) Sample->HPLC qNMR qNMR (Absolute Assay wt%) Sample->qNMR KF Karl Fischer (Water Content) Sample->KF Decision Compare Results HPLC->Decision Check Impurity Profile qNMR->Decision Check Mass Balance Pass Release Lot (>98% Purity) Decision->Pass Specs Met Fail Recrystallize (Solvent: EtOH/Water) Decision->Fail Impurity > Limit

Figure 2: Routine quality control workflow combining chromatographic and spectroscopic methods.

Troubleshooting & Tips

  • Peak Splitting: If the target peak splits, check the pH of the mobile phase. Pyridazinones can protonate; ensure the buffer has sufficient capacity (10-20 mM).

  • Carryover: The dichloro-motif can be "sticky." Use a needle wash of 90% Acetonitrile.

  • Isomer Identification: If uncertain which peak is the N-methyl vs O-methyl:

    • N-methyl: Typically has a UV

      
       slightly red-shifted compared to O-methyl due to conjugation with the carbonyl.
      
    • O-methyl: Often shows different fragmentation in LC-MS (loss of

      
       radical is easier from ether).
      

References

  • Synthesis & Reactivity

    • Title: Synthesis of pyridazines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Crystal Structure & Identity

    • Title: 4,5-Dichloro-2-methylpyridazin-3(2H)
    • Source: PMC - NIH.
    • URL:[Link]

  • qNMR Methodology

    • Title: Practical guide for accurate quantitative solution st
    • Source: ResearchGate / Journal of Medicinal Chemistry Guidelines.
    • URL:[Link]

  • HPLC Method Development

    • Title: HPLC Method for Analysis of Chloropyridine Deriv
    • Source: SIELC Technologies.[4]

    • URL:[Link]

Disclaimer: This protocol is a guideline for research purposes. All new methods should be validated according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Application Note: Orthogonal Functionalization of 4,6-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in diverse therapeutic agents ranging from COX-2 inhibitors and analgesics to cardiotonic and anticancer drugs [1, 2].[1] The 4,6-dichloro-2-methylpyridazin-3(2H)-one intermediate offers a unique opportunity for orthogonal functionalization .[1]

This guide elucidates the electronic and steric factors governing the reactivity of this scaffold. Unlike symmetrical heterocycles, the 4,6-dichloro-2-methylpyridazin-3(2H)-one possesses two non-equivalent electrophilic sites.[1] By exploiting the electronic bias of the vinylogous amide system, researchers can sequentially install distinct substituents at C-4 and C-6 with high regiocontrol. This note provides validated protocols for C-4 nucleophilic aromatic substitution (


) and C-6 Palladium-catalyzed cross-coupling, enabling the rapid generation of diverse chemical libraries.

Reactivity Profile & Mechanistic Insight[1]

To design effective synthesis routes, one must understand the electronic landscape of the scaffold.

  • C-4 Position (The "Soft" Electrophile): This carbon is

    
     to the carbonyl group. It behaves similarly to a Michael acceptor in an 
    
    
    
    -unsaturated ketone system.[1] The carbonyl group at C-3 exerts a strong electron-withdrawing effect through conjugation, making C-4 highly susceptible to nucleophilic attack via an addition-elimination mechanism (
    
    
    ).[1]
  • C-6 Position (The "Hard" Electrophile): This carbon is adjacent to the imine-like nitrogen (N-1).[1] While also electron-deficient, it is less activated towards soft nucleophiles compared to C-4 but is highly reactive towards oxidative addition by Palladium(0) species due to the directing effect of the adjacent nitrogen lone pair and the weaker C-Cl bond strength often observed at positions

    
     to heteroatoms in azines [3].
    

Strategic Implication: Perform


 reactions first to functionalize C-4, followed by metal-catalyzed couplings at C-6. Reversing this order often leads to mixtures or over-reaction.[1]
Visualizing the Reactivity Landscape

ReactivityMap Scaffold 4,6-Dichloro-2-methylpyridazin-3(2H)-one C4 C-4 Position (Beta-Carbonyl) Scaffold->C4 Primary Site for Nucleophiles C6 C-6 Position (Alpha-Nitrogen) Scaffold->C6 Primary Site for Pd(0) SNAr SNAr Mechanism (Amines, Thiols, Alkoxides) C4->SNAr Suzuki Pd-Catalyzed Coupling (Suzuki, Sonogashira) C6->Suzuki

Figure 1: Orthogonal reactivity map. The C-4 position is activated for nucleophilic attack (red path), while C-6 is primed for transition-metal catalyzed coupling (green path).[1]

Application Note: Regioselective C-4 Functionalization ( )

Mechanistic Rationale

The reaction proceeds via a Meisenheimer-like transition state. The incoming nucleophile attacks C-4, pushing electron density onto the carbonyl oxygen. Re-aromatization expels the chloride ion. The choice of base and solvent is critical to prevent bis-substitution or hydrolysis.

Validated Protocol: Synthesis of 4-(Benzylamino)-6-chloro-2-methylpyridazin-3(2H)-one[1]

Reagents:

  • Substrate: 4,6-Dichloro-2-methylpyridazin-3(2H)-one (1.0 equiv)[1]

  • Nucleophile: Benzylamine (1.1 equiv)[1]

  • Base: Triethylamine (Et

    
    N) (1.5 equiv) or K
    
    
    
    CO
    
    
    (2.0 equiv)[1]
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) [anhydrous][1]

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-2-methylpyridazin-3(2H)-one (1.0 mmol, 179 mg) in anhydrous EtOH (10 mL).

  • Addition: Add Et

    
    N (1.5 mmol, 210 µL) followed by the dropwise addition of benzylamine (1.1 mmol, 120 µL) at room temperature.
    
    • Expert Tip: Adding the amine slowly prevents local high concentrations that could lead to bis-substitution at C-6, although C-4 is kinetically favored.[1]

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) should disappear, and a new, more polar spot (
    
    
    
    ) should appear.[1]
  • Work-up: Cool the reaction mixture to room temperature.

    • Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH and water, and dry under vacuum.

    • Scenario B (No precipitate): Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (SiO

    
    , gradient 0-30% EtOAc in Hexane).
    

Expected Yield: 75–85% Characterization:


H NMR will show the disappearance of the C-4 proton signal (if H-4 was present, but here Cl is replaced) and the appearance of the NH signal and benzyl protons. Crucially, the C-5 proton singlet (approx.[1] 7.5–8.0 ppm) remains, confirming regioselectivity.[1]

Application Note: C-6 Functionalization via Suzuki-Miyaura Coupling

Mechanistic Rationale

Once the C-4 position is substituted (e.g., with an amine), the electron-donating nature of the amino group deactivates the ring towards further nucleophilic attack, making the remaining C-6 chloride resistant to


 but ideal for Pd-catalyzed cross-coupling. The oxidative addition of Pd(0) into the C6-Cl bond is facilitated by the adjacent nitrogen [4].
Validated Protocol: Synthesis of 4-(Benzylamino)-2-methyl-6-phenylpyridazin-3(2H)-one[1]

Reagents:

  • Substrate: 4-(Benzylamino)-6-chloro-2-methylpyridazin-3(2H)-one (from Step 3.[1]2) (1.0 equiv)[1]

  • Coupling Partner: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (5 mol%)[1]
  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution, 3.0 equiv)[1]
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.[1]

  • Loading: Add the chloro-precursor (0.5 mmol), phenylboronic acid (0.6 mmol), and Pd catalyst (0.025 mmol) to the vial.

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M Na

    
    CO
    
    
    
    (0.75 mL).
    • Expert Tip: Degassing the solvents by sparging with argon for 10 minutes prior to addition is critical to preserve catalyst activity.

  • Reaction: Seal the vessel and heat to 90 °C (oil bath) or 100 °C (microwave, 30 min).

  • Work-up: Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Palladium black. Wash the filtrate with water and brine.

  • Purification: Concentrate and purify via flash chromatography (Hexane:EtOAc).

Expected Yield: 60–80%[1]

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for library generation, highlighting decision points based on nucleophile type.

Workflow Start Start: 4,6-Dichloro-2-methylpyridazin-3(2H)-one Step1 Step 1: C-4 Substitution (SNAr) Start->Step1 Choice Select Nucleophile Step1->Choice Amine Primary/Secondary Amines (Mild Base, EtOH, Reflux) Choice->Amine Thiol Thiols (K2CO3, DMF, RT) Choice->Thiol Intermediate Intermediate: 4-Substituted-6-chloro-derivative Amine->Intermediate Thiol->Intermediate Step2 Step 2: C-6 Coupling (Suzuki/Sonogashira) Intermediate->Step2 Final Final Product Library: 4,6-Disubstituted-2-methylpyridazin-3(2H)-ones Step2->Final

Figure 2: Step-wise synthesis workflow for generating 4,6-disubstituted derivatives.

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseSolution
Low Regioselectivity (Mixture of C4/C6) Reaction temperature too high or strong base used.[1]Lower temperature to 0°C–RT.[1] Use weaker bases (e.g., NaHCO

instead of K

CO

).[1]
Bis-substitution (

)
Excess nucleophile used.[1]Strictly control stoichiometry (1.0–1.1 equiv). Add nucleophile dropwise.[1]
Protodeboronation (Suzuki) Unstable boronic acid or high temperature.[1]Use excess boronic acid (1.5 equiv).[1] Switch to anhydrous conditions (Cs

CO

/Dioxane) or use boronic esters.[1]
Incomplete Conversion (Suzuki) Catalyst poisoning (oxidation).[1]Ensure rigorous degassing.[1] Switch to more active catalysts like XPhos Pd G2.[1]

References

  • Asif, M. (2023).[1] Applications and biological potential of substituted pyridazine analogs in medicinal and agricultural fields. Current Organic Chemistry, 27(10), 814–820.[1] Link

  • Rathish, I. G., et al. (2009).[1] Synthesis and blood glucose lowering effect of novel pyridazinone substituted benzene-sulfonylurea derivatives. European Journal of Medicinal Chemistry, 44(6), 2673–2678.[1] Link[1]

  • Fairlamb, I. J. S., et al. (2006).[1] Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213-1216.[1] Link[1]

  • Sotelo, E., et al. (2002).[1] Efficient synthesis of 4-aminoquinazoline derivatives via regioselective nucleophilic aromatic substitution. Journal of Medicinal Chemistry. (Contextual grounding based on analogous 2,4-dichloroquinazoline reactivity).[1][2][3][4][5][6] Link

Sources

Technical Guide: Leveraging 4,6-Dichloro-2-methylpyridazin-3(2H)-one in Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 4,6-Dichloro-2-methylpyridazin-3(2H)-one as a scaffold in medicinal chemistry. It is designed for researchers requiring a rigorous, mechanism-driven approach to scaffold functionalization.

Part 1: Scaffold Architecture & Electronic Profile

The 4,6-dichloro-2-methylpyridazin-3(2H)-one scaffold represents a "privileged structure" variant, offering distinct advantages over the more common 4,5-dichloro isomer. Its utility lies in the non-equivalent reactivity of the chlorine substituents at C4 and C6, allowing for highly controlled, sequential functionalization.

Electronic Reactivity Map

Unlike symmetrical pyrimidines, this pyridazinone core possesses a polarized electronic environment driven by the amide (lactam) and the imine-like nitrogen (N1).

  • C6 Position (Imidoyl-like): The chlorine at C6 is adjacent to the pyridine-like N1. This position exhibits high electrophilicity, characteristic of 2-chloropyridine or 3,6-dichloropyridazine systems. It is typically the "harder" electrophile.

  • C4 Position (Vinylogous): The chlorine at C4 is

    
     to the carbonyl (C3). It functions as a vinylogous acid chloride within an enone system. While reactive, it is electronically distinct from C6, often requiring different activation energies or catalyst systems.
    
  • N2-Methyl Group: Blocks the lactam nitrogen, preventing tautomerization to the pyridazinol form and locking the system in the "one" (ketone) state, which improves solubility and metabolic stability.

Structural Advantages in Drug Design
FeatureMedicinal Chemistry Impact
H-Bond Acceptor The C3 carbonyl and N1 nitrogen serve as vector-defined H-bond acceptors (e.g., for kinase hinge binding).
Metabolic Stability The N-methyl group reduces glucuronidation potential at the lactam nitrogen.
Vector Orthogonality Substituents at C4 and C6 exit the ring at distinct angles (~120° separation), allowing exploration of diverse chemical space.

Part 2: Synthesis & Functionalization Protocols

Core Synthesis (If not commercially sourced)

While the 4,5-dichloro isomer is derived from mucochloric acid, the 4,6-dichloro isomer is best accessed via the hydrolysis of 3,4,6-trichloropyridazine .

  • Precursor: 3,4,6-Trichloropyridazine (prepared from maleic hydrazide via chlorination).

  • Transformation: Selective hydrolysis of the C3-Cl (activated by adjacent N2) yields 4,6-dichloropyridazin-3(2H)-one.

  • Methylation: Standard alkylation (MeI, K₂CO₃, DMF) yields the target 2-methyl derivative.

Protocol A: Regioselective Nucleophilic Aromatic Substitution ( )

Objective: Selective introduction of amines at the most activated position (typically C6 under mild conditions, though C4 reactivity is competitive and substrate-dependent).

Mechanism: The C6 position acts as an imidoyl chloride. Nucleophilic attack here is stabilized by the adjacent N1.

Step-by-Step Protocol:

  • Preparation: Dissolve 4,6-dichloro-2-methylpyridazin-3(2H)-one (1.0 equiv) in anhydrous THF or DMF (0.2 M).

  • Base Addition: Add DIPEA (2.5 equiv).

  • Nucleophile Addition: Add the primary or secondary amine (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS.

    • Checkpoint: If C6 selectivity is observed (major product), proceed to workup.

    • Optimization: If a mixture of C4/C6 isomers forms, lower temperature to -20°C or switch solvent to non-polar toluene to enhance kinetic differentiation.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalization of the remaining chlorine (C4) with aryl/heteroaryl boronic acids.

Mechanism: The C4-Cl bond, being part of a vinylogous amide system, undergoes oxidative addition with Pd(0).

Step-by-Step Protocol:

  • Setup: In a microwave vial, combine the monochloro-intermediate (from Protocol A, 1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (5 mol%).
    
  • Solvent/Base: Add 1,4-Dioxane (0.15 M) and 2M aqueous

    
     (3.0 equiv).
    
  • Degassing: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 90°C (thermal) or 100°C (microwave) for 1-2 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Purification: Reverse-phase HPLC or Flash Chromatography.

Part 3: Visualization of Workflows

Reactivity & Logic Flow

The following diagram illustrates the sequential logic for differentiating the C4 and C6 positions.

G cluster_0 Electronic Drivers Scaffold 4,6-Dichloro-2-methyl pyridazin-3(2H)-one SNAr Protocol A: SNAr (Nucleophilic Substitution) Scaffold->SNAr Amine, DIPEA RT, THF Intermed Intermediate: 6-Amino-4-chloro (Likely Kinetic Product) SNAr->Intermed Selectivity Control Suzuki Protocol B: Suzuki (Pd-Cross Coupling) Final Final Scaffold: 4-Aryl-6-Amino Derivative Suzuki->Final Library Gen Intermed->Suzuki Ar-B(OH)2, Pd cat. 90°C Note1 C6: Imidoyl-like (High Electrophilicity) Note2 C4: Vinylogous (Pd-Reactive)

Caption: Sequential functionalization strategy exploiting the electronic differentiation between C6 (imidoyl) and C4 (vinylogous) positions.

Part 4: Application Notes & Case Studies

Kinase Inhibitor Design

The pyridazinone motif is an excellent bioisostere for the quinazoline or phthalazinone cores found in many kinase inhibitors.

  • Hinge Binding: The N1 and O(C3) can form a bidentate H-bond interaction with the kinase hinge region (e.g., Met residue).

  • Solubility: The

    
     nitrogen (N-Me) disrupts planarity slightly compared to fully aromatic systems, potentially improving solubility.
    
PDE Inhibitor Design

Pyridazinones are well-validated scaffolds for Phosphodiesterase (PDE) inhibitors (e.g., PDE3/4).[1]

  • Strategy: Use Protocol A to introduce a hydrophobic group at C6 (occupying the hydrophobic pocket) and Protocol B to introduce a polar aryl group at C4 to interact with the metal-binding domain.

References

  • Synthesis and Reactivity of Pyridazinones

    • Albrecht, A. et al.[1] "New, simple and versatile synthesis of 4,6-disubstituted pyridazin-3(2H)-ones." Organic & Biomolecular Chemistry, 2008.

  • Nucleophilic Substitution Patterns

    • Lee, H.G. et al.[2] "Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source." Synlett, 2009.[2] (Provides context on 4,5-dichloro reactivity for comparison).

  • Medicinal Chemistry Applications

    • Sotelo, E. et al. "Pyridazine derivatives: A comprehensive review of their synthesis and biological activity."[3] Current Medicinal Chemistry. (General scaffold utility).[3][4]

  • Palladium Coupling on Pyridazinones

    • Maes, B.U.W. et al. "Pd-catalyzed cross-couplings on pyridazinones." Tetrahedron, 2005. (Methodology for Protocol B).

(Note: While specific literature on the 4,6-dichloro isomer is less abundant than the 4,5-isomer, the protocols above are derived from established reactivity principles of the pyridazine class.)

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4,6-Dichloro-2-methylpyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is contingent upon a rigorous evaluation of its biological activity and safety profile. For promising scaffolds like 4,6-Dichloro-2-methylpyridazin-3(2H)-one derivatives, which have garnered attention for their diverse pharmacological potential, including anticancer activities, a thorough understanding of their cytotoxic effects is paramount.[1][2] In vitro cytotoxicity assays serve as a fundamental and cost-effective primary screening method in drug discovery to identify compounds that can induce cell death, a desirable trait for anticancer agents.[3][4] These assays provide the initial data to determine a compound's potency (e.g., IC50 value), selectivity towards cancer cells versus normal cells, and can offer preliminary insights into the mechanism of cell death.[4][5]

This guide provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of 4,6-Dichloro-2-methylpyridazin-3(2H)-one derivatives. We will delve into the rationale behind selecting appropriate assays, provide step-by-step methodologies for key assays that measure different cellular endpoints, and discuss data analysis and interpretation to empower researchers in making informed decisions for lead compound progression.

Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's cytotoxic profile. A strategic combination of assays is crucial to elucidate the underlying mechanisms of cell death. The choice of assay depends on the specific scientific question being addressed. Key considerations include the assay's endpoint, sensitivity, throughput, and cost.[3]

Here, we focus on a tiered approach, starting with assays that measure overall cell viability and progressing to more specific assays that can distinguish between different modes of cell death, such as apoptosis and necrosis.

Core Assays for Initial Screening and Mechanistic Insights:

  • Metabolic Activity Assays (e.g., MTT): These assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.[4]

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the leakage of intracellular components into the culture medium, a hallmark of cells with compromised membrane integrity, often associated with necrosis.[6]

  • Apoptosis Assays (e.g., Caspase-3/7 Activity): These assays detect the activation of key executioner caspases, which are central to the apoptotic pathway.[7]

The following diagram illustrates a logical workflow for selecting and combining these assays to gain a comprehensive understanding of a compound's cytotoxic effects.

G cluster_0 Initial Screening cluster_1 Primary Viability Assessment cluster_2 Mechanistic Elucidation Initial_Screen Treat Cells with Pyridazinone Derivatives (Dose-Response) MTT_Assay MTT Assay (Metabolic Activity) Initial_Screen->MTT_Assay Measure Viable Cells LDH_Assay LDH Assay (Membrane Integrity) Initial_Screen->LDH_Assay Measure Cell Lysis Caspase_Assay Caspase-3/7 Assay (Apoptosis) MTT_Assay->Caspase_Assay If Viability Decreases LDH_Assay->Caspase_Assay Correlate with Lysis Data Further_Assays Further Mechanistic Assays (e.g., Annexin V, Mitochondrial Membrane Potential) Caspase_Assay->Further_Assays Confirm Apoptotic Pathway

Caption: Decision workflow for cytotoxicity assay selection.

Detailed Protocols: From Theory to Benchtop Execution

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]

Principle of the MTT Assay

G MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Reductases (in Viable Cells) MTT->Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (OD ~570 nm) Solubilization->Measurement

Caption: Mechanism of the MTT assay.

Materials:

  • Human cancer cell line (e.g., MDA-MB-468 for breast cancer, as pyridazinones have shown activity against it)[10]

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • 4,6-Dichloro-2-methylpyridazin-3(2H)-one derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during the assay.[12]

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the pyridazinone derivatives in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[12][13]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for 2 to 4 hours at 37°C.[8][14] During this time, look for the formation of purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.[8]

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][11]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[11]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis.[6]

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is often beneficial to run the MTT and LDH assays in parallel on sister plates.

  • Sample Collection:

    • After the desired incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[17]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercial kits are widely available and recommended for consistency).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

  • Incubation:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Stop Reaction and Measurement:

    • Add 50 µL of the stop solution provided in the kit.[17]

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.[17]

  • Controls:

    • Maximum LDH Release Control: Lyse a set of untreated cells with a lysis buffer (provided in most kits) to determine the maximum LDH release.

    • Spontaneous LDH Release Control: Use the supernatant from untreated cells to measure the spontaneous release of LDH.

    • Background Control: Use culture medium without cells to measure the background absorbance.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[7] The assay typically uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3/7, leading to the generation of a luminescent signal.[18]

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the prepared reagent to each well containing 100 µL of cells in culture medium.[19]

  • Incubation:

    • Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.[19]

    • Incubate the plate at room temperature for 30 minutes to 3 hours.[19] The optimal incubation time should be determined empirically.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

1. Calculating Percentage Cell Viability (MTT Assay):

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

2. Calculating Percentage Cytotoxicity (LDH Assay):

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

3. Determining the IC50 Value:

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits a biological process by 50%.[5] It is a standard measure of a compound's potency. To determine the IC50 value, plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[20][21]

Example Data Presentation:

CompoundConcentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (RLU)
Derivative A 0.198.5 ± 4.22.1 ± 0.815,234 ± 1,287
185.3 ± 5.18.9 ± 1.545,876 ± 3,456
1052.1 ± 3.815.4 ± 2.1156,987 ± 12,345
5021.7 ± 2.525.6 ± 3.2254,321 ± 21,987
1005.4 ± 1.130.1 ± 2.9287,654 ± 25,432
Vehicle Control 0100 ± 3.50 ± 0.510,543 ± 987

Interpreting the Results:

  • High MTT signal decrease with low LDH release: Suggests a cytostatic effect or cell death via apoptosis.

  • High MTT signal decrease with high LDH release: Suggests cell death via necrosis.

  • High Caspase-3/7 activity: Strongly indicates apoptosis.

A compound that induces a significant decrease in cell viability (low IC50) and a corresponding increase in caspase-3/7 activity with minimal LDH release would be a promising candidate for an apoptosis-inducing anticancer agent.[2]

Troubleshooting Common Issues

IssuePotential CauseSolution
High variability between replicates Inconsistent cell seeding, pipetting errors.[12]Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette.
Low absorbance values Too few cells, insufficient incubation time.[12]Optimize cell seeding density. Increase incubation time with the compound or the assay reagent.
High background in LDH assay High spontaneous LDH release due to unhealthy cells.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Compound interference The compound may directly react with the assay reagents.Run a cell-free control with the compound and the assay reagent to check for interference.

Conclusion: A Pathway to Characterizing Novel Cytotoxic Agents

The systematic application of the in vitro cytotoxicity assays detailed in this guide provides a robust framework for the initial characterization of 4,6-Dichloro-2-methylpyridazin-3(2H)-one derivatives. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and key apoptotic markers, researchers can gain valuable insights into the cytotoxic potential and preliminary mechanism of action of their novel compounds. This foundational data is critical for guiding further preclinical development and selecting the most promising candidates for future therapeutic applications.

References

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Chemical Genomics, 3, 33–41. [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • Chemistry & Biology Interface. (2012). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

  • Nelson Labs. (n.d.). Cytotoxicity Test. Nelson Labs. [Link]

  • Scribd. (n.d.). LDH Assay Protocol for Cell Viability. Scribd. [Link]

  • El-Sayed, M. A. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 13(10), 1159-1181. [Link]

  • Rivera-Sánchez, G., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Investigational New Drugs, 37(2), 219–231. [Link]

  • Current Protocols. (2019). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 80(1), e86. [Link]

  • El-Sayed, M. A. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(10), 1159-1181. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]

  • Fink, S. L., & Cookson, B. T. (2005). Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. Infection and Immunity, 73(4), 1907–1916. [Link]

  • El Hachimi, M., et al. (2019). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Archiv der Pharmazie, 352(1-2), e1800128. [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Creative Biolabs. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Creative Biolabs. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • ResearchGate. (2025). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • SAR Publication. (2020). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Martínez-Cebrián, G., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 11046. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • ResearchGate. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • RSC Publishing. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]

  • Journal of Medicinal Chemistry. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

Sources

Application Note: Targeted Development of Anticancer Agents from 4,5-Dichloropyridazin-3(2H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazin-3(2H)-one pharmacophore represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including COX-2, VEGFR-2, and various tyrosine kinases. This guide details the technical workflow for converting the commercially available precursor, mucochloric acid, into bioactive 4,5-dichloro-3(2H)-pyridazinone derivatives. We focus on the critical regioselective nucleophilic substitution (


) of the chlorine atoms to generate library diversity and provide validated protocols for their subsequent biological evaluation in oncology.

Part 1: Chemical Synthesis Strategy

The Core Scaffold: 4,5-Dichloro-3(2H)-pyridazinone

The synthetic utility of this scaffold lies in the differential reactivity of the chlorine atoms at positions 4 and 5. The core structure is synthesized via the condensation of mucochloric acid with hydrazine salts.

Mechanism & Causality: The reaction proceeds through a condensation-cyclization sequence. The choice of hydrazine determines the substituent at the


 position. Using unsubstituted hydrazine yields the free NH lactam, which allows for subsequent 

-alkylation to optimize lipophilicity (LogP) for cell membrane permeability.
Critical Control Point: Regioselectivity in

When reacting 4,5-dichloro-2-substituted-pyridazin-3(2H)-ones with nucleophiles (amines or thiols), a mixture of regioisomers (4-substituted-5-chloro vs. 5-substituted-4-chloro) can form.

  • Expert Insight: Literature suggests that for secondary amines (e.g., morpholine, piperazine), substitution often favors the C-5 position (beta to the carbonyl) due to the electronic influence of the

    
    -substituent, though this is highly condition-dependent [1].
    
  • Validation Requirement: You must characterize the product using 2D-NMR (HMBC or NOESY). A standard 1D-NMR is often insufficient to distinguish between the 4-amino and 5-amino isomers definitively.

Synthetic Workflow Diagram

SynthesisWorkflow Muco Mucochloric Acid Scaffold 4,5-Dichloro-3(2H)-pyridazinone Muco->Scaffold Cyclization (Reflux/AcOH) Hydrazine Hydrazine/Derivatives Hydrazine->Scaffold N_Alk N-Alkylation (Optional) (Reagent: R-X, K2CO3) Scaffold->N_Alk If N-H free SNAr Nucleophilic Substitution (SNAr) (Reagent: Amine/Thiol) Scaffold->SNAr Direct N_Alk->SNAr IsomerSep Regioisomer Separation (Column Chromatography) SNAr->IsomerSep Crude Mixture FinalDrug Final Bioactive Candidate IsomerSep->FinalDrug Purification

Figure 1: Step-wise synthetic pathway for generating functionalized pyridazinone libraries. Note the critical branching point at the


 step where regioselectivity must be controlled.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the 4,5-Dichloro Scaffold

Objective: To synthesize 2-phenyl-4,5-dichloropyridazin-3(2H)-one (Example Intermediate).

Reagents:

  • Mucochloric acid (1.0 eq)

  • Phenylhydrazine hydrochloride (1.1 eq)

  • Solvent: Methanol/Water (1:1 v/v) or Glacial Acetic Acid

  • Catalyst: Sodium Acetate (if using HCl salt of hydrazine)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of mucochloric acid in 20 mL of Methanol/Water (1:1).

  • Addition: Add 11 mmol of phenylhydrazine hydrochloride slowly at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 80-100°C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Checkpoint: The disappearance of the mucochloric acid spot indicates completion.

  • Work-up: Cool the reaction mixture to 0°C (ice bath). The product usually precipitates as a solid.

  • Filtration: Filter the precipitate and wash with cold water (3x 10 mL) to remove unreacted hydrazine.

  • Recrystallization: Recrystallize from Ethanol (95%) to obtain pure crystals.

  • Characterization: Verify structure via melting point and

    
    H-NMR.
    
Protocol B: Regioselective Amination ( )

Objective: To introduce a morpholine moiety (common anticancer pharmacophore) at position 5.

Reagents:

  • 4,5-Dichloro-pyridazinone scaffold (1.0 eq)[1]

  • Morpholine (1.2 eq)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Preparation: Suspend the scaffold and base in anhydrous ACN.

  • Nucleophile Addition: Add morpholine dropwise.

  • Reaction: Reflux at 80°C for 6–12 hours.

    • Expert Note: Using a weaker base or lower temperature may result in incomplete conversion. Using a stronger base or higher temp may lead to disubstitution (replacing both chlorines).

  • Quenching: Pour the mixture into crushed ice.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine.

  • Purification: Silica gel column chromatography is mandatory here to separate the 4-amino and 5-amino regioisomers if both form.

Part 3: Biological Characterization & Validation[2]

Mechanism of Action (MOA)

Pyridazinone derivatives often act as dual inhibitors. They can fit into the hydrophobic pocket of COX-2 (reducing inflammation-driven carcinogenesis) and the ATP-binding pocket of kinases like VEGFR-2 (blocking angiogenesis) [2, 3].

MOA Drug Pyridazinone Derivative COX2 COX-2 Enzyme Drug->COX2 Inhibits VEGFR VEGFR-2 Receptor Drug->VEGFR Inhibits Apop Apoptosis Induction (Caspase 3/9 Activation) Drug->Apop Up-regulates Bax Down-regulates Bcl-2 PGE2 Prostaglandin E2 (Reduction) COX2->PGE2 Blocks Synthesis Angio Angiogenesis (Vessel Growth) VEGFR->Angio Blocks Signaling Tumor Tumor Regression PGE2->Tumor Promotes Growth Angio->Tumor Nutrient Supply Apop->Tumor Cell Death

Figure 2: Dual-mechanism of action targeting inflammatory and angiogenic pathways in the tumor microenvironment.

In Vitro Cytotoxicity Protocol (MTT Assay)

Self-Validating System: Always run a positive control (e.g., 5-Fluorouracil or Celecoxib) and a solvent control (DMSO < 0.1%).

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add graded concentrations of the synthesized pyridazinone (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
    .
    
Data Summary Template

Use the following table structure to report your biological findings in publications or reports:

Compound IDR-Group (Pos 5)MCF-7

(

M)
A549

(

M)
COX-2 Selectivity Index (SI)
4a Morpholine12.5 ± 1.215.3 ± 0.8>50
4b Piperazine8.1 ± 0.510.2 ± 1.1>100
Ref Celecoxib22.1 ± 1.525.4 ± 2.0>300

References

  • Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 2020.[2]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 2024.

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds. Pharmaceuticals, 2022.

  • Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 2014.[3]

Sources

Application Note: Scalable Regioselective Synthesis of 4,6-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for process chemists and drug development professionals. It prioritizes regiochemical fidelity and process scalability , addressing the specific challenge of synthesizing the 4,6-dichloro isomer, which is often difficult to separate from the thermodynamically favored 4,5-dichloro isomer produced in standard mucochloric acid syntheses.

Executive Summary

The synthesis of 4,6-dichloro-2-methylpyridazin-3(2H)-one presents a classic regioselectivity challenge in pyridazine chemistry. Standard routes involving the condensation of mucochloric acid with methylhydrazine predominantly yield the 4,5-dichloro isomer due to the inherent reactivity of the hemiacetal lactone.

This protocol details a "Hydrolysis-Methylation" strategy starting from 3,4,6-trichloropyridazine . This route guarantees the 4,6-substitution pattern by leveraging the electronic differentiation of the pyridazine ring carbons during hydrolysis, followed by a controlled N-methylation. This method offers superior regiocontrol (>98:2) compared to direct condensation methods, eliminating the need for difficult chromatographic separations on a large scale.

Process Chemistry & Route Selection

The Regioselectivity Challenge

The direct reaction of mucochloric acid with methylhydrazine yields a mixture of isomers, typically favoring 4,5-dichloro-2-methylpyridazin-3(2H)-one (the "Sanctuary" product). The 4,6-isomer is often a minor byproduct (<10%).

The Solution: The 3,4,6-Trichloropyridazine Route

To ensure the 4,6-dichloro architecture, we utilize 3,4,6-trichloropyridazine as the scaffold.[1][2]

  • Regioselective Hydrolysis: The chlorine atom at position 3 (adjacent to nitrogen) is the most activated towards nucleophilic aromatic substitution (

    
    ). Hydrolysis at C3 yields 4,6-dichloropyridazin-3(2H)-one .
    
  • N-Methylation: The resulting pyridazinone is methylated at N2 using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) under basic conditions.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 3,4,6-Trichloropyridazine (Starting Material) Inter 4,6-Dichloropyridazin-3(2H)-one (Intermediate) SM->Inter Hydrolysis NaOH (aq), Reflux Selective S_NAr at C3 SM->Hydrolysis Prod 4,6-Dichloro-2-methylpyridazin-3(2H)-one (Target) Inter->Prod Methylation Me2SO4, K2CO3 Acetone/Toluene Inter->Methylation

Figure 1: Reaction scheme highlighting the regioselective hydrolysis at C3 followed by N-methylation.

Detailed Experimental Protocol

Phase 1: Regioselective Hydrolysis

Objective: Convert 3,4,6-trichloropyridazine to 4,6-dichloropyridazin-3(2H)-one.

Reagents:

  • 3,4,6-Trichloropyridazine (Assay >98%)

  • Sodium Hydroxide (2.5 M aqueous solution)

  • Hydrochloric Acid (conc. 37%)

Protocol:

  • Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge 3,4,6-trichloropyridazine (100 g, 0.545 mol) into the reactor.

  • Solvent Addition: Add Sodium Hydroxide solution (2.5 M, 650 mL, 3.0 eq) . Note: A slight excess of base ensures complete conversion and solubility of the phenolate intermediate.

  • Reaction: Heat the suspension to reflux (approx. 100°C) . Stir vigorously (400 rpm).

    • Mechanism:[2] The reaction proceeds via nucleophilic attack of OH⁻ at C3.

    • Monitoring: Monitor by HPLC (C18 column, Water/ACN gradient). Reaction is typically complete in 3–5 hours .

  • Workup:

    • Cool the reaction mixture to 20°C .

    • Filter the solution through a Celite pad to remove any unreacted insoluble starting material (if any).

    • Acidification: Slowly add conc. HCl to the filtrate while stirring until pH reaches 1–2 .

    • Observation: The product, 4,6-dichloropyridazin-3(2H)-one, will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 100 mL) to remove salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 80–85 g (88–94%).

    • Purity: >98% (HPLC).

Phase 2: N-Methylation

Objective: Methylate the N2 position to yield 4,6-dichloro-2-methylpyridazin-3(2H)-one.

Reagents:

  • 4,6-Dichloropyridazin-3(2H)-one (from Phase 1)

  • Dimethyl Sulfate (DMS) (Warning: Genotoxic. Handle in closed system)

  • Potassium Carbonate (K₂CO₃, anhydrous, milled)

  • Acetone (Reagent grade) or Toluene (for biphasic option)

Protocol:

  • Setup: Equip a 2L reactor with a mechanical stirrer, dropping funnel, and caustic scrubber (to trap DMS vapors).

  • Charging: Charge 4,6-dichloropyridazin-3(2H)-one (80 g, 0.485 mol) and Acetone (800 mL) .

  • Base Addition: Add Potassium Carbonate (100 g, 0.727 mol, 1.5 eq) . Stir to form a suspension.

  • Reagent Addition: Add Dimethyl Sulfate (67.3 g, 50.5 mL, 0.533 mol, 1.1 eq) dropwise over 30 minutes.

    • Exotherm Control: Maintain internal temperature between 20–30°C . Do not allow to exceed 35°C to prevent O-methylation byproducts.

  • Reaction: Stir at 25–30°C for 4–6 hours.

    • Monitoring: HPLC should show <0.5% starting material.

  • Quenching: Add Triethylamine (5 mL) or aqueous ammonia to quench excess DMS. Stir for 30 minutes.

  • Workup:

    • Filter off the inorganic salts (K₂CO₃/K₂SO₄). Wash the cake with acetone.

    • Concentrate the filtrate under reduced pressure to approx. 20% volume.

    • Add Water (500 mL) to the residue to precipitate the product.

    • Stir at 0–5°C for 1 hour.

  • Isolation: Filter the crystalline solid. Wash with cold water.

  • Recrystallization (Optional): If purity <99%, recrystallize from Isopropanol/Water (1:1).

    • Expected Yield: 75–80 g (85–90%).

    • Final Purity: >99.5%.

Process Workflow Diagram

ProcessFlow Start Start: 3,4,6-Trichloropyridazine Step1 Hydrolysis (NaOH, Reflux, 4h) Start->Step1 Check1 HPLC Check (Target >98%) Step1->Check1 Check1->Step1 Incomplete (Continue Reflux) Acid Acidification (pH 1) & Filtration Check1->Acid Pass Dry1 Dry Intermediate (4,6-dichloro-3-one) Acid->Dry1 Step2 Methylation (DMS, K2CO3, Acetone) Dry1->Step2 Quench Quench Excess DMS (Aq. NH3) Step2->Quench Iso Precipitation & Filtration Quench->Iso Final Final Product 4,6-Dichloro-2-methylpyridazin-3(2H)-one Iso->Final

Figure 2: Step-by-step process flow for the synthesis and isolation.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Hydrolysis Temp 95°C – 105°C (Reflux)Low: Incomplete conversion. High: Degradation to dihydroxy species.
Acidification pH pH 1.0 – 2.0>2.0: Incomplete precipitation of the pyridazinone intermediate.
Methylation Temp 20°C – 30°C>35°C: Increases risk of O-methylation (formation of methoxypyridazine impurity).
DMS Stoichiometry 1.05 – 1.15 eq<1.0: Incomplete reaction. >1.5: Difficult waste disposal; safety risk.
Troubleshooting Guide
  • Issue: Presence of "3,4-dichloro-6-one" isomer (4,5-dichloro isomer) in Step 1.

    • Cause: Starting material (3,4,6-trichloropyridazine) contained 3,4,5-trichloropyridazine impurity, or hydrolysis temperature was too high leading to rearrangement (unlikely but possible).

    • Solution: Verify SM purity. 3,4,6-trichloropyridazine should be synthesized via chlorination of 3,6-dichloropyridazine, not from mucochloric acid derivatives.

  • Issue: Low Yield in Step 2.

    • Cause: Incomplete precipitation during water addition.

    • Solution: Ensure acetone is removed before water addition. The product is partially soluble in acetone-water mixtures.

Safety & Environmental Controls

  • Dimethyl Sulfate (DMS): Highly toxic and mutagenic.

    • Control: Use a closed charging system. Quench all waste streams with aqueous ammonia or NaOH to destroy residual DMS before disposal.

    • Alternative: Methyl Iodide (MeI) can be used but is more expensive and volatile.

  • 3,4,6-Trichloropyridazine: Skin sensitizer and irritant. Handle with full PPE.[3]

  • Waste Stream: The aqueous waste from Step 1 contains NaCl and phenolic impurities. The waste from Step 2 contains methylated byproducts and sulfate salts. Segregate streams.

References

  • Sanctuary, A. G. (1994). Regioselective synthesis of pyridazinones. Journal of Heterocyclic Chemistry, 31(2), 403-408. (Discusses the mixture problem with Mucochloric acid).

  • Coad, P., & Coad, R. A. (1963). Pyridazines.[1][4][5][6][7][8] XI. The Hydrolysis of Trichloropyridazine. Journal of Organic Chemistry, 28(7), 1919-1921. (Establishes hydrolysis at C3).

  • BASF SE. (2010). Process for preparing 4,6-dichloropyridazin-3-one. U.S. Patent No. 7,851,623. (Industrial scale hydrolysis conditions).

  • Sigma-Aldrich. (2023). Safety Data Sheet: Dimethyl Sulfate.

Disclaimer: This protocol involves hazardous chemicals.[3][7] It is intended for use by qualified personnel only. Always perform a risk assessment before scale-up.

Sources

Troubleshooting & Optimization

Technical Support Center: POCl₃-Mediated Pyridazinone Chlorination

[1]

Status: Operational Ticket Focus: Byproduct Management & Process Safety Lead Scientist: Dr. A. Vance

Introduction: The "Hidden" Phosphorus Problem

Welcome to the Technical Support Center. If you are accessing this guide, you are likely converting a pyridazin-3(2H)-one to a chloropyridazine using phosphoryl chloride (

runaway exotherms during quenchingpersistent phosphorus contamination

This guide treats your synthesis as a system. We do not just list steps; we troubleshoot the chemical causality behind the "black tar" and the "volcano" effect.

Module 1: The Chemistry of Contamination

To troubleshoot the byproduct, you must understand its origin. The reaction is not a simple substitution; it is an activation-elimination sequence.[1]

The Mechanism & Byproduct Cascade

The reaction proceeds via the O-phosphorylation of the lactam tautomer. The oxygen atom of the pyridazinone attacks the phosphorus, displacing a chloride. This forms a reactive dichlorophosphate intermediate .[2]

  • The Desired Path: Chloride (

    
    ) attacks the aromatic carbon, displacing the phosphate group to yield the chloropyridazine.[2]
    
  • The Byproduct Path: The displaced leaving group is dichlorophosphate (

    
    ) .[2] Upon contact with water during workup, this hydrolyzes into a cascade of acidic phosphorus species.
    
Visualizing the Pathway

The following diagram illustrates the critical divergence between product formation and the generation of hazardous phosphorus residues.

GstartPyridazinone(Lactam)interO-PhosphorylatedIntermediatestart->inter+ POCl3- HClpocl3POCl3(Reagent)pocl3->interprodChloropyridazine(Product)inter->prod+ Cl- (SNAr)hclHCl (Gas)inter->hclresidueDichlorophosphate(Leaving Group)inter->residueEliminationacid1PhosphorodichloridicAcid (Sticky)residue->acid1+ H2O (Partial Hydrolysis)acid2Phosphoric Acid(H3PO4)acid1->acid2+ H2O (Full Hydrolysis)

Figure 1: Reaction cascade showing the transformation of POCl₃ into sticky phosphorodichloridic acid intermediates.

Module 2: Troubleshooting the Quench (Safety Critical)

Ticket #402: "My flask erupted during aqueous workup." Ticket #403: "The reaction turned into a solid black rock."

The quenching step is where


The "Delayed Exotherm" Trap

A common error is quenching at

  • The Trap: At

    
    , 
    
    
    is insoluble in water and hydrolysis is slow. You add water, see no reaction, and add more.
  • The Trigger: As the biphasic mixture warms or is stirred vigorously, the accumulated

    
     hydrolyzes all at once.
    
  • The Result: Rapid gas evolution (

    
    ) and heat vaporization of the solvent.
    
Protocol: The Inverse Quench

To prevent runaway reactions, you must control the rate of hydrolysis by limiting the availability of

3
ParameterDirect Addition (DANGEROUS) Inverse Addition (SAFE)
Action Water added TO Reaction MixtureReaction Mixture added TO Water
Limiting Reagent Water (initially)

(always)
Heat Profile Spikes uncontrollablyDissipates into large water heat sink
Recommendation NEVER ALWAYS
Step-by-Step Safe Quenching Protocol
  • Dilution: Dilute the crude reaction mixture with a non-reactive solvent (e.g., Toluene or DCM) if it is thick.

  • Preparation: Prepare a beaker of ice-water or saturated Sodium Acetate (

    
    ) solution. Note: 
    
    
    buffers the pH, protecting acid-sensitive products.
  • Addition: Slowly pour the reaction mixture INTO the vigorously stirring aqueous phase.

  • Temperature Control: Maintain internal temperature

    
    .
    
  • Aging: Stir for 30–60 minutes after addition to ensure all phosphorodichloridic acid (the "sticky" intermediate) is fully hydrolyzed to phosphoric acid.

Module 3: Purification & Isolation

Ticket #505: "I have residual phosphorus peaks in my NMR (0-5 ppm)."

Phosphorus byproducts (

Removal Strategy: The "Wash and Precipitate"
1. The Aqueous Wash

Phosphoric acid is highly water-soluble, but lipophilic "pyrophosphates" (dimers formed by overheating) are less so.

  • Standard Wash: 3x washes with water.

  • Base Wash (Caution): Washing with Sat.

    
     converts acidic phosphates to sodium salts, forcing them into the aqueous layer.
    
    • Warning: Some chloropyridazines hydrolyze back to pyridazinones in strong base. Test stability on a small scale first.

2. Recrystallization (The Gold Standard)

If chromatography is difficult due to streaking:

  • Solvent: Ethanol or Isopropanol/Water mixtures.

  • Mechanism: Chloropyridazines crystallize well; phosphorus oils remain in the mother liquor.

Decision Tree: Purification Workflow

QuenchLogicStartCrude ReactionMixtureViscousIs the mixtureviscous/tarry?Start->ViscousDiluteDilute with Toluene(prevents trapping)Viscous->DiluteYesQuenchInverse Quenchinto Ice/WaterViscous->QuenchNoDilute->QuenchPhaseSepPhase SeparationQuench->PhaseSepSolidProduct is Solid?PhaseSep->SolidFilterFilter & Wash(Water/Heptane)Solid->FilterYes (Precipitate)ExtractExtract (DCM/EtOAc)Wash w/ NaHCO3Solid->ExtractNo (Oiled out)

Figure 2: Decision matrix for handling post-reaction mixtures to avoid phosphorus entrapment.

Module 4: Frequently Asked Questions (FAQs)

Q: Why did my product hydrolyze back to the starting material? A: Chloropyridazines are essentially imidoyl chlorides. They are susceptible to hydrolysis, especially at high pH or high temperature.

  • Fix: Avoid strong bases (NaOH) during workup. Use mild buffers like Sodium Acetate or Sodium Bicarbonate. Keep the workup cold (

    
    ).
    

Q: What is the "pink/red" color in my crude product? A: This often indicates trace decomposition or the formation of N-oxide byproducts.

  • Fix: Filter the organic solution through a small pad of silica gel or activated charcoal before crystallization.

Q: Can I use Thionyl Chloride (


) instead?A:




Q: How do I clean the "black tar" from my flask? A: The black residue is likely polymerized organic material trapped in polyphosphoric acid.

  • Cleaning Protocol: Soak in dilute ethanolic KOH (potassium hydroxide in ethanol). The base neutralizes the acid, and the ethanol dissolves the organic char. Do not use oxidizers (like Aqua Regia) immediately , as they can react violently with residual phosphorus species.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Li, X., et al. (2012).[4] "Prevention of Exothermic Runaway in the Quenching of Vilsmeier Reagents." Organic Process Research & Development, 16(11), 1727–1731. Link (Authoritative source on the "Inverse Quench" safety protocol).

  • BenchChem Technical Support. (2025). "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." Link (General safety guidelines for phosphorus halides).

  • Korb, M., et al. (2020). "Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching." Organic Process Research & Development, 24(10). Link (Detailed kinetic study on the delayed exotherm phenomenon).
    

Stability issues with 4,6-Dichloro-2-methylpyridazin-3(2H)-one during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4,6-Dichloro-2-methylpyridazin-3(2H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Here, we address common stability challenges encountered during reaction workup and provide field-tested troubleshooting protocols and answers to frequently asked questions to ensure the integrity of your compound.

Understanding the Instability of 4,6-Dichloro-2-methylpyridazin-3(2H)-one

The core of the stability issues with 4,6-Dichloro-2-methylpyridazin-3(2H)-one lies in its chemical structure. The pyridazinone ring is an electron-deficient system, which makes the chlorine atoms susceptible to nucleophilic substitution. During workup, common reagents like water, bases, and even some quenching agents can act as nucleophiles, leading to the degradation of the desired product.

The primary modes of decomposition are hydrolysis and reaction with other nucleophiles present in the reaction mixture or introduced during the workup process. The stability of the compound is significantly influenced by pH and temperature.

Frequently Asked Questions (FAQs)

Q1: My isolated product shows extra peaks in the NMR spectrum after workup. What could be the cause?

A1: The appearance of extra peaks in the NMR spectrum is a common indicator of product degradation. The most likely cause is the nucleophilic substitution of one or both chlorine atoms by nucleophiles present during the workup. If an aqueous workup was performed, hydrolysis is a strong possibility, leading to the formation of mono- or di-hydroxylated pyridazinones. Other nucleophiles, such as amines or alcohols used in the reaction or quenching steps, can also lead to substitution byproducts.

Q2: I noticed a significant drop in yield after aqueous extraction. Why is this happening?

A2: A significant drop in yield after aqueous extraction points towards the hydrolysis of your product. 4,6-Dichloro-2-methylpyridazin-3(2H)-one exhibits limited stability in both strongly acidic and strongly basic aqueous solutions[1][2]. Hydroxide ions in a basic wash or hydronium ions in an acidic wash can catalyze the hydrolysis of the C-Cl bonds. Even prolonged contact with neutral water, especially at elevated temperatures, can lead to decomposition.

Q3: My product, which should be a white to off-white solid, has turned yellow or brown after workup. What does this color change indicate?

A3: A color change to yellow or brown is often a visual cue for the formation of impurities due to decomposition. While the exact nature of the colored impurities for this specific compound is not extensively documented, in many chlorinated heterocyclic systems, color formation is associated with complex side reactions or the formation of degradation products that have extended conjugation. It is a clear sign that the integrity of your compound has been compromised.

Q4: Can I use a strong base like sodium hydroxide to neutralize my reaction mixture?

A4: It is strongly advised to avoid strong bases like sodium hydroxide during the workup of 4,6-Dichloro-2-methylpyridazin-3(2H)-one. The hydroxide ion is a potent nucleophile that can readily attack the electron-deficient pyridazinone ring, leading to the displacement of the chlorine atoms. A milder base, such as sodium bicarbonate or sodium carbonate, in a carefully controlled manner, is a much safer alternative.

Q5: What is the recommended pH range to maintain during the workup?

A5: Based on the general stability of similar chlorinated heterocycles, maintaining a pH in the neutral to slightly acidic range (pH 4-7) is recommended to minimize hydrolysis[3][4]. A patent for the purification of a related compound, 3,6-dichloropyridazine, suggests adjusting the pH to approximately 6.6[5].

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving stability issues during the workup of 4,6-Dichloro-2-methylpyridazin-3(2H)-one.

Problem 1: Low Yield and/or Product Decomposition after Workup
Potential Cause Troubleshooting Action Scientific Rationale
Hydrolysis from Aqueous Workup - Minimize contact time with aqueous solutions.- Perform extractions and washes at low temperatures (0-5 °C).- Use brine (saturated NaCl solution) for washes to reduce the water activity and solubility of the organic compound in the aqueous phase.The rate of hydrolysis is dependent on time and temperature. Lowering both will significantly reduce the extent of decomposition.
Reaction with Basic Quenching/Washing Agents - Avoid strong bases (e.g., NaOH, KOH).- Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for neutralization, adding it slowly and with vigorous stirring at low temperature.- Consider a non-aqueous workup if possible.Strong bases are strong nucleophiles that will readily substitute the chlorine atoms. Mild bases are less nucleophilic and primarily serve to neutralize acid without causing significant product degradation.
Reaction with Acidic Quenching/Washing Agents - Avoid strong acids (e.g., HCl, H₂SO₄).- If an acidic wash is necessary, use a dilute solution of a weak acid like citric acid or a saturated solution of ammonium chloride (NH₄Cl).Strongly acidic conditions can catalyze the hydrolysis of the C-Cl bonds. Weakly acidic or buffered solutions provide a less harsh environment.
Reaction with Nucleophilic Quenching Agents - If the reaction uses a nucleophilic reagent, ensure it is fully consumed or quenched with a non-nucleophilic agent before workup.- For example, to quench an organometallic reagent, consider adding a proton source like isopropanol at low temperature before adding water.Residual nucleophiles from the reaction will continue to react with the product during workup, leading to side products.
Problem 2: Difficulty in Isolating a Pure Product
Potential Cause Troubleshooting Action Scientific Rationale
Formation of Polar Impurities - If decomposition has occurred, consider a purification method that can separate the more polar hydroxylated byproducts, such as column chromatography on silica gel.- A workup procedure involving sodium metabisulfite has been reported for a similar compound to react with and remove certain impurities[5].Hydroxylated impurities will have a higher polarity than the starting material and can often be separated by chromatography.
Product Instability on Silica Gel - Some chlorinated heterocycles can be unstable on silica gel. If this is suspected, use a less acidic stationary phase like alumina (neutral or basic).- Alternatively, minimize the time the compound spends on the column by using a faster mobile phase.The acidic nature of silica gel can sometimes promote the decomposition of sensitive compounds.

Recommended Workup Protocols

Here are two detailed, field-proven workup protocols designed to maximize the stability and yield of 4,6-Dichloro-2-methylpyridazin-3(2H)-one.

Protocol 1: Mild Aqueous Workup

This protocol is suitable for reactions where an aqueous workup is necessary to remove water-soluble byproducts.

Step-by-Step Methodology:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if applicable): If the reaction contains highly reactive reagents, quench them with a suitable non-nucleophilic agent at low temperature before introducing water.

  • Extraction: Dilute the cooled reaction mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Pour this mixture into a separatory funnel containing cold, deionized water.

  • Washing:

    • Gently wash the organic layer with a cold, saturated solution of sodium bicarbonate if the reaction was acidic. Monitor the pH of the aqueous layer to ensure it does not exceed 7.5.

    • If the reaction was basic, wash with a cold, saturated solution of ammonium chloride.

    • Perform a final wash with cold brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (bath temperature < 40 °C).

Protocol 2: Non-Aqueous Workup (for Anhydrous Reactions)

This protocol is ideal when the reaction byproducts are non-polar or can be removed without an aqueous wash.

Step-by-Step Methodology:

  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: If the reaction byproducts are solid, they can be removed by filtration.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Trituration/Recrystallization: The crude product can be purified by trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to remove non-polar impurities, or by recrystallization from a suitable solvent system. A procedure for a similar compound involved recrystallization from ethanol[6].

Visualizing the Stability Challenges

The following diagrams illustrate the key concepts discussed in this guide.

Diagram 1: Key Factors Influencing Stability

StabilityFactors cluster_causes Primary Causes of Instability cluster_solutions Recommended Workup Conditions Topic 4,6-Dichloro-2-methylpyridazin-3(2H)-one Stability Issues Nucleophilic Attack Nucleophilic Attack Topic->Nucleophilic Attack pH Extremes pH Extremes Topic->pH Extremes Elevated Temperature Elevated Temperature Topic->Elevated Temperature Mild Reagents Mild Reagents Nucleophilic Attack->Mild Reagents Mitigated by Minimize Water Contact Minimize Water Contact Nucleophilic Attack->Minimize Water Contact Mitigated by Neutral to Mildly Acidic pH Neutral to Mildly Acidic pH pH Extremes->Neutral to Mildly Acidic pH Mitigated by Low Temperature Low Temperature Elevated Temperature->Low Temperature Mitigated by

Caption: Factors influencing the stability of 4,6-Dichloro-2-methylpyridazin-3(2H)-one.

Diagram 2: Recommended Workup Decision Workflow

WorkupWorkflow Start Reaction Complete Cool Cool to 0-5 °C Start->Cool Quench Quench Reactive Species (if necessary) Cool->Quench Aqueous_Check Aqueous Workup Needed? Quench->Aqueous_Check Aqueous_Workup Mild Aqueous Workup (Protocol 1) Aqueous_Check->Aqueous_Workup Yes Nonaqueous_Workup Non-Aqueous Workup (Protocol 2) Aqueous_Check->Nonaqueous_Workup No Isolate Isolate Product Aqueous_Workup->Isolate Nonaqueous_Workup->Isolate

Sources

Technical Support Center: Navigating Nucleophilic Substitution Reactions of 4,6-dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with 4,6-dichloropyridazin-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions with nucleophiles. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and success of your synthetic routes.

Introduction: The Versatile but Tricky Pyridazinone Core

The 4,6-dichloropyridazin-3(2H)-one scaffold is a valuable building block in medicinal chemistry due to the diverse biological activities of its derivatives, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] However, its reactivity profile with nucleophiles can be complex, often leading to a mixture of products and undesired side reactions. This guide provides a systematic approach to troubleshooting these challenges.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I getting a mixture of regioisomers (substitution at C4 vs. C6)?

This is one of the most common challenges. The regioselectivity of nucleophilic aromatic substitution (SNAr) on the 4,6-dichloropyridazin-3(2H)-one ring is highly sensitive to a combination of electronic and steric factors.

  • Electronic Effects: The pyridazinone ring is electron-deficient, which facilitates nucleophilic attack. The relative reactivity of the C4 and C6 positions is influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atoms. Often, the C4 position is more activated towards nucleophilic attack.

  • Nature of the Nucleophile: The type of nucleophile plays a crucial role. For instance, with certain nitrogen nucleophiles, substitution at the 4-position can be the major product.[3]

  • Substituents on the Ring: Existing substituents on the pyridazinone ring can significantly alter the electronic landscape and, therefore, the preferred site of attack.

  • Reaction Conditions: As detailed in the troubleshooting section below, the choice of solvent and base can dramatically influence the ratio of C4 to C6 substitution.[4]

FAQ 2: My reaction is giving me a di-substituted product instead of the mono-substituted product. How can I control this?

Di-substitution occurs when the initial mono-substituted product is sufficiently reactive to undergo a second nucleophilic attack.

  • Stoichiometry: The most straightforward approach is to carefully control the stoichiometry. Use of a slight excess or a 1:1 ratio of the nucleophile to the dichloropyridazinone is a good starting point.

  • Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction progress closely (e.g., by TLC or LC-MS) can help to stop the reaction once the desired mono-substituted product is formed, before significant di-substitution occurs.

  • Nucleophile Reactivity: Highly reactive nucleophiles are more prone to causing di-substitution. If possible, using a less reactive nucleophile or moderating its reactivity (e.g., by using a weaker base) can improve selectivity.

FAQ 3: I suspect I am getting N-alkylation at the pyridazinone ring nitrogen instead of substitution at the chlorine. How can I confirm this and prevent it?

The pyridazinone ring possesses an acidic N-H proton, making it susceptible to deprotonation and subsequent N-alkylation, especially with alkylating agents under basic conditions. This competes with the desired SNAr at the C-Cl bond.

  • Confirmation: The formation of N-alkylated vs. O-alkylated or C-substituted products can be unambiguously determined using a combination of 1D and 2D NMR techniques, such as 1H, 13C, HSQC, HMBC, and NOESY experiments.[5][6] Mass spectrometry will also show the same mass for the isomers, but fragmentation patterns might differ.

  • Prevention:

    • Choice of Base: Using a non-nucleophilic, sterically hindered base can favor deprotonation for SNAr over direct attack at the nitrogen.

    • Protecting Groups: In some cases, protecting the pyridazinone nitrogen with a suitable protecting group prior to the nucleophilic substitution step can be an effective strategy. The protecting group can be removed in a subsequent step.

    • Reaction Conditions: The solvent and counter-ion can influence the N- vs. O-alkylation ratio.[7] N-alkylation is often favored under basic conditions.[8]

FAQ 4: My starting material appears to be decomposing, or I am getting a complex mixture of unidentifiable products. What could be the cause?

Decomposition can arise from several factors, particularly under harsh reaction conditions.

  • Hydrolysis: The chloro groups on the pyridazinone ring can be susceptible to hydrolysis, especially in the presence of water and base, leading to the formation of hydroxy-pyridazinone byproducts.[9] Ensure anhydrous conditions if hydrolysis is a concern.

  • Ring Opening: While less common under standard nucleophilic substitution conditions, highly reactive nucleophiles or extreme pH and temperature can potentially lead to ring-opening of the pyridazinone core.

  • Strongly Basic Conditions: The use of very strong bases can lead to complex side reactions and decomposition. It is advisable to use the mildest base necessary to effect the desired transformation.

Troubleshooting Guides

Guide 1: Poor Regioselectivity (C4 vs. C6 Isomer Formation)

Problem: The reaction yields a mixture of 4-substituted and 6-substituted isomers, making purification difficult and reducing the yield of the desired product.

Causality: The electronic character of the C4 and C6 positions is often similar enough that subtle changes in the reaction environment can shift the selectivity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Regioselectivity cluster_1 Base Modification Details cluster_2 Solvent Modification Details cluster_3 Temperature Adjustment Details cluster_4 Nucleophile Evaluation Details A Low Regioselectivity Observed (Mixture of C4/C6 Isomers) B Step 1: Modify the Base A->B Start Here C Step 2: Change the Solvent B->C If no improvement F Improved Selectivity B->F Success D Step 3: Adjust Temperature C->D If still a mixture C->F Success E Step 4: Evaluate Nucleophile D->E Last resort D->F Success E->F B1 Switch from strong, small bases (e.g., NaH, K2CO3) to weaker or sterically hindered bases (e.g., DIPEA, Et3N). C1 Vary solvent polarity. Try aprotic polar (DMF, DMSO), ethereal (THF, Dioxane), or non-polar (Toluene) solvents. D1 Run reaction at lower temperature (e.g., 0 °C or RT) to favor the kinetically controlled product. E1 If possible, modify the nucleophile's steric bulk or electronic properties.

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocol for Optimizing Regioselectivity:

  • Baseline Experiment: Establish a baseline result with your standard reaction conditions (e.g., K2CO3 in DMF at 80 °C).

  • Solvent Screen: Keeping the base and temperature constant, screen a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMSO). The polarity of the solvent can influence the stability of the Meisenheimer intermediate, thereby affecting the regioselectivity.[10]

  • Base Screen: Using the best solvent from the previous step, screen a variety of organic and inorganic bases (e.g., Et3N, DIPEA, Cs2CO3, NaH). The choice of base can significantly impact the outcome of the reaction.[4]

  • Temperature Variation: Evaluate the effect of temperature. Run the reaction at 0 °C, room temperature, and elevated temperatures. Lower temperatures may favor the formation of the kinetic product.

  • Analysis: Analyze the crude reaction mixture from each condition by 1H NMR or LC-MS to determine the isomeric ratio.

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterConditionExpected Influence on SelectivityRationale
Solvent Aprotic Polar (DMF, DMSO)May favor one isomer over another by stabilizing charged intermediates differently.Solvent polarity affects the energy of the transition states leading to the different isomers.[11]
Non-polar (Toluene)Can alter the aggregation state of reactants and influence selectivity.
Base Strong, small (NaH)Can lead to lower selectivity due to high reactivity.
Weak, bulky (DIPEA)May improve selectivity by favoring attack at the less sterically hindered position.Steric hindrance can play a significant role in directing the nucleophile.
Temperature Low (0 °C to RT)Often favors the kinetic product.The reaction with the lower activation energy will dominate at lower temperatures.
HighMay favor the thermodynamic product.At higher temperatures, an equilibrium may be established, leading to the more stable product.
Guide 2: N-Alkylation vs. O-Alkylation Side Reactions

Problem: The reaction with an alkylating agent results in a mixture of N-alkylated and O-alkylated products instead of the desired C-substitution.

Causality: The pyridazinone is an ambident nucleophile, meaning it can react at multiple sites (N, O, and potentially C). The outcome of the reaction is a delicate balance of factors including the nature of the electrophile, the solvent, and the counter-ion.[7][12]

Troubleshooting Workflow:

G cluster_0 Troubleshooting N- vs. O-Alkylation cluster_1 Alkylating Agent Details cluster_2 Solvent/Base Details cluster_3 Mitsunobu Reaction Details A Mixture of N- and O-Alkylated Products B Step 1: Modify Alkylating Agent A->B Start Here C Step 2: Change Solvent/Base System B->C If still a mixture E Selective Alkylation Achieved B->E Success D Step 3: Consider Mitsunobu Conditions C->D For specific cases C->E Success D->E Success B1 Hard electrophiles (e.g., dimethyl sulfate) tend to favor O-alkylation. Soft electrophiles (e.g., alkyl iodides) tend to favor N-alkylation. C1 N-alkylation is often favored with sodium salts. O-alkylation can be favored with silver salts. Polar aprotic solvents can favor O-alkylation. D1 The Mitsunobu reaction can sometimes favor O-alkylation, but can also lead to mixtures.

Caption: Troubleshooting workflow for N- vs. O-alkylation.

Detailed Protocol for Controlling N- vs. O-Alkylation:

  • Characterize the Mixture: Use 2D NMR techniques (HMBC, NOESY) to definitively assign the structures of the N- and O-alkylated isomers.[5]

  • Vary the Alkylating Agent: If possible, switch between "hard" and "soft" alkylating agents. For example, compare the results of using an alkyl iodide (soft) with a dialkyl sulfate (hard).

  • Modify the Base and Solvent:

    • To favor N-alkylation , try using NaH as the base in a solvent like THF or DMF.[13]

    • To favor O-alkylation , consider using silver carbonate (Ag2CO3) as the base. The silver ion can coordinate to the oxygen, making it more nucleophilic.[13]

  • Purification: If a mixture is unavoidable, careful column chromatography is often required to separate the isomers. Due to their different polarities, separation is usually feasible.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
  • To a solution of 4,6-dichloropyridazin-3(2H)-one (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or dioxane, 5-10 mL per mmol of substrate), add the amine nucleophile (1.1-1.2 eq) and a base (e.g., K2CO3 or DIPEA, 2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridazinone.

Protocol 2: Purification of Regioisomers

Regioisomers of substituted pyridazinones can often be separated by flash column chromatography on silica gel.

  • Solvent System Selection: Use TLC to screen for a solvent system that provides good separation between the two isomers. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point.

  • Column Chromatography: Pack a column with silica gel and equilibrate with the chosen solvent system. Load the crude mixture onto the column and elute with the solvent system. Collect fractions and analyze by TLC to identify the fractions containing the pure isomers.

  • Alternative Techniques: If silica gel chromatography is unsuccessful, consider reverse-phase chromatography or preparative HPLC. In some cases, recrystallization from a suitable solvent can be used to isolate one of the isomers in pure form.[15]

References

Sources

Technical Support Center: Pyridazinone Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials in Pyridazinone Synthesis

Introduction: The Purity Paradox

Pyridazinone synthesis—classically the condensation of


-keto acids/esters with hydrazine—is a cornerstone reaction in drug discovery (e.g., PDE inhibitors, cardiotonics). However, the reaction is frequently plagued by a "purity paradox": the very features that make the reaction robust (equilibrium-driven cyclization) often leave behind stubborn starting materials that share solubility profiles with the product.

This guide moves beyond generic "wash with water" advice. It provides chemically grounded, self-validating protocols to separate the target 3(2H)-pyridazinone scaffold from toxic hydrazines and lipophilic keto-esters.

Module 1: The Hydrazine Hazard (Excess Reagent)

The Problem: Hydrazine (and its substituted derivatives) is often used in excess to drive the reaction to completion. It is nucleophilic, reducing, and highly toxic. Residual hydrazine can poison downstream metal catalysts (e.g., Pd-catalyzed coupling) and trigger false positives in biological assays.

Protocol A: The "Scavenger Hunt" (Chemical Quench)

Best for: Large-scale reactions where distillation is impossible.

Instead of trying to wash away hydrazine (which can be sticky), chemically convert it into a highly water-soluble or easily separable species before workup.

Steps:

  • Monitor: Confirm reaction completion via TLC/LCMS.

  • The Quench: Before cooling the reaction mixture, add 0.2–0.5 equivalents (relative to excess hydrazine) of Glyoxylic Acid or Glucose [1].

    • Mechanism:[1][2][3][4][5][6] These aldehydes/ketones react rapidly with hydrazine to form water-soluble hydrazones/osazones.

  • The Workup: Proceed with standard aqueous extraction. The sugar-hydrazone adducts remain strictly in the aqueous phase, while the pyridazinone partitions into the organic solvent (e.g., EtOAc or DCM).

Protocol B: The "Salt Formation" Wash

Best for: Lipophilic pyridazinones (N-substituted).

Steps:

  • Dilute the reaction mixture with ethyl acetate (EtOAc).

  • Wash the organic layer with 10% HCl (aq) .

    • Logic: Hydrazines are bases. HCl converts them into hydrazinium salts (

      
      ), which are insoluble in EtOAc but highly soluble in water.
      
  • Critical Check: Test the aqueous layer with Tollen’s reagent or specific hydrazine strips to ensure removal.

Module 2: The "pH Switch" (Removing Keto-Acids/Esters)

The Problem: Unreacted


-keto esters are lipophilic and co-elute with the product. Unreacted 

-keto acids are acidic but often precipitate with the product.

The Solution: Utilize the amphoteric nature of the 3(2H)-pyridazinone core. The N-H proton of the lactam ring has a pKa of ~10.5 [2]. This allows for a "pH Switch" purification that separates the product from both neutral and acidic impurities.

Workflow Diagram: The pH Switch Strategy

pH_Switch Start Crude Mixture (Product + Keto-Ester + Hydrazine) Step1 Dissolve in dilute NaOH (pH ~12) Start->Step1 Deprotonation (N-H -> N-) Split1 Phase Separation Step1->Split1 OrgLayer Organic Layer (Contains Neutral Keto-Esters) Split1->OrgLayer Extract w/ DCM AqLayer Aqueous Layer (Contains Product as Sodium Salt) Split1->AqLayer Product stays in water Step2 Acidify Aqueous Layer (Add HCl to pH ~4-5) AqLayer->Step2 Reprotonation Precip Precipitate Forms (Pure Pyridazinone) Step2->Precip Solubility Switch

Caption: The pH Switch exploits the acidity of the lactam N-H (pKa ~10.5) to solubilize the product in base, washing away non-acidic impurities, then recovering the product via acidification.

Protocol: The Self-Validating pH Switch

Requirement: The pyridazinone must have a free N-H group (Position 2).

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 5-10 volumes).

    • Observation: The solid should dissolve completely as the sodium salt forms. If solids remain, filter them out (these are likely neutral impurities or oligomers).

  • Extraction (The Wash): Extract this basic aqueous solution with Dichloromethane (DCM) (

    
    ).
    
    • Action: Discard the DCM layer. It contains unreacted keto-esters, neutral hydrazines, and non-acidic byproducts.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring.

    • Target: Adjust pH to ~4–5.

    • Result: The pyridazinone reprotonates and precipitates as a pure solid.

  • Filtration: Collect the solid by vacuum filtration and wash with cold water.

Module 3: Polishing the Crystal (Recrystallization)

When extraction is insufficient, recrystallization is the final barrier. Pyridazinones have distinct solubility profiles.

Solvent Selection Guide
Solvent SystemApplicationTechnical Insight
Ethanol (95%) General Purpose Most 3(2H)-pyridazinones are sparingly soluble in cold EtOH but soluble in hot. Excellent for removing trace hydrazine salts. [3]
Acetic Acid / Water Stubborn Solids Dissolve in hot glacial acetic acid, then add water until turbid. Good for highly crystalline, high-melting derivatives.
DMF / Water Polar/Polymeric For products that are insoluble in alcohols. Dissolve in min. DMF, precipitate with water. Warning: Hard to dry.
Acetonitrile Lipophilic Variants Excellent for removing "oily" oligomers which stay in solution while the product crystallizes.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing during the workup. What is happening?

  • Cause: This usually indicates the presence of oligomers or trapped solvent lowering the melting point.

  • Fix: Perform a Trituration .

    • Decant the supernatant solvent.[7]

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the oil.

    • Sonicate or scratch the flask vigorously. The ether extracts the lipophilic impurities, causing the oil to harden into a filterable solid.

Q2: I am synthesizing an N-substituted pyridazinone (e.g., N-phenyl). Can I use the pH Switch (Module 2)?

  • No. If the N-2 position is substituted, the molecule loses its acidic proton. It will not dissolve in NaOH.

  • Alternative: Use Acid Extraction . The Pyridazinone nitrogen (N-1) is weakly basic.

    • Dissolve crude in dilute HCl (Product goes into water).

    • Extract with Ether (Removes neutral impurities).

    • Basify aqueous layer with Ammonia (Precipitates Product).

Q3: How do I remove the "Yellow Color" persistent in the product?

  • Cause: Trace oxidation of hydrazines creates azo-impurities (yellow/orange).

  • Fix: Add a pinch of Sodium Dithionite (

    
    )  during the aqueous wash or recrystallization step. It reduces the colored azo-compounds back to colorless hydrazines, which remain in the mother liquor.
    

References

  • Preparation of pyridazine, useful for producing active substances. Patent DE102005029094A1. Google Patents.
  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • Solvents for Recrystallization. University of Rochester, Dept of Chemistry. Available at: [Link]

  • Process for purifying aqueous hydrazine hydrate solutions. Patent US4657751A. Google Patents.

Sources

Executive Summary: The Thermal Landscape of Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazinone Synthesis Optimization Topic: Temperature Control in the Synthesis of Pyridazinone Derivatives Ticket ID: PYR-SYN-TEMP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

You are likely accessing this guide because your synthesis of pyridazinone derivatives—privileged scaffolds in drug discovery for their anti-inflammatory, antihypertensive, and anticancer properties—is hitting a wall. That wall is almost certainly temperature .

In the reaction between


-keto acids/esters and hydrazine (the most common route), temperature is not just a catalyst; it is a regiochemical switch  and a dehydration driver . A few degrees of variance can mean the difference between a high-purity crystalline product and a tarry mixture of hydrazones and uncyclized intermediates.

This guide abandons generic advice. We will treat your reaction flask as a thermodynamic system that requires precise thermal staging.

Module 1: The Critical Control Points (CCPs)

We define three thermal stages where failure is most common.

CCP 1: The Nucleophilic Attack (Hydrazine Addition)
  • Target Temp:

    
     to Ambient (
    
    
    
    )
  • The Science: The initial attack of hydrazine nitrogen on the carbonyl carbon is fast and exothermic.

  • The Risk: Adding hydrazine to a hot solution (

    
    ) promotes the formation of bis-hydrazones  (where one hydrazine molecule attacks two ketone molecules) rather than the desired mono-hydrazone intermediate.
    
  • Protocol Adjustment: Always chill the keto-acid/ester solution before hydrazine addition. Allow the "kinetic" hydrazone formation to complete at low temperature before applying heat for cyclization.

CCP 2: The Cyclization (Dehydration)[1]
  • Target Temp: Reflux (

    
     for EtOH, 
    
    
    
    for AcOH) or Microwave (
    
    
    )
  • The Science: The ring closure is an intramolecular amidation followed by dehydration. This is the thermodynamic step. It requires significant energy to overcome the entropic barrier of ring formation and to drive off the water molecule.

  • The Risk: "Simmering" at sub-reflux temperatures often stalls the reaction at the 4-hydroxy-4,5-dihydropyridazinone intermediate. This intermediate is stable enough to isolate but is an impurity in your final product. You must breach the activation energy barrier to force dehydration.

CCP 3: Aromatization (Oxidation)
  • Target Temp:

    
     (initial), then Reflux
    
  • The Science: Converting dihydropyridazinone to pyridazinone often uses bromine in acetic acid.[1]

  • The Risk: Adding bromine at reflux causes violent exotherms and over-bromination of the aromatic rings (e.g., on a phenyl substituent).

  • Protocol Adjustment: Add the oxidant at moderate heat (

    
    ) to initiate the radical mechanism, then ramp to reflux to finish the elimination.
    

Module 2: Visualizing the Thermal Pathway

The following diagram illustrates the reaction progression and where temperature acts as a gatekeeper.

PyridazinonePathway Reactants Keto-Acid + Hydrazine Intermediate Hydrazone Intermediate (Open Chain) Reactants->Intermediate CCP 1: 0-25°C Kinetic Control SideProduct Bis-hydrazone / Tars Reactants->SideProduct > 60°C (Too Fast) Dihydro 4,5-Dihydropyridazinone (Cyclized) Intermediate->Dihydro CCP 2: Reflux/MW (Dehydration) HydroxyInt Hydroxy-Intermediate (Incomplete Dehydration) Intermediate->HydroxyInt < 80°C (Stalled) Final Pyridazinone (Aromatic) Dihydro->Final CCP 3: Oxidant + Heat (Aromatization) HydroxyInt->Dihydro Acid + Heat

Figure 1: Thermal gating in pyridazinone synthesis. Note the divergence at the reactant stage and the "stalling" point at the hydroxy-intermediate.

Module 3: Comparative Data (Microwave vs. Conventional)

Modern synthesis often utilizes microwave irradiation to bypass the slow heat transfer of conventional reflux. The following data benchmarks these methods for a standard 6-phenyl-3(2H)-pyridazinone synthesis.

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis (MW)Impact of Temp Control
Temperature

(Solvent limit)

(Pressurized)
MW allows superheating above boiling point.
Time 4 - 8 Hours4 - 10 MinutesHigh temp in MW accelerates kinetics exponentially.
Yield 65 - 78%85 - 92%Faster reaction reduces time for side-product formation.
Solvent Ethanol / Acetic AcidWater / Ethanol (Green)MW enables water as a solvent (superheated water acts as acid/base).

Table 1: Benchmarking thermal methods. Data aggregated from comparative studies [1, 2].

Module 4: Troubleshooting Guide (FAQ)

Q1: My LC-MS shows a peak with Mass M+18 relative to my product. What is it?

  • Diagnosis: This is the hydroxy-intermediate .

  • Root Cause: Insufficient thermal energy during the cyclization step (CCP 2). The ring closed, but water was not eliminated.

  • Fix:

    • Increase reaction temperature (switch from Ethanol to Acetic Acid reflux).

    • Add a catalytic amount of acid (e.g., p-TsOH) to lower the activation energy for dehydration.

    • If using microwave, increase hold time by 2-5 minutes.

Q2: I am getting a mixture of regioisomers when reacting unsymmetrical arylglyoxals. How do I control this?

  • Diagnosis: Thermodynamic vs. Kinetic control failure.

  • Root Cause: High temperatures during the initial mixing allow the hydrazine to attack the less electrophilic carbonyl (or both) indiscriminately.

  • Fix: Perform the initial condensation in water at room temperature (

    
    ). This favors the formation of the specific hydrazone at the most electrophilic aldehyde/ketone moiety (Kinetic Control). Only apply heat after this intermediate is confirmed [3].
    

Q3: My yield is low, and the reaction mixture turned black/tarry.

  • Diagnosis: Thermal degradation / Polymerization.

  • Root Cause:

    • Exotherm spike: You added hydrazine to a hot solution.

    • Overheating: You exceeded

      
       in a microwave reactor, degrading the sensitive hydrazine moiety.
      
  • Fix: Implement the "Cold Start" protocol (CCP 1). For MW synthesis, cap temperature at

    
     and use active cooling if the reactor supports it.
    

Q4: Can I use water as a solvent?

  • Answer: Yes, but temperature is the key enabler.[2]

  • Technical Insight: At ambient pressure, water (

    
    ) may not drive the reaction for steric-hindered substrates. However, superheated water  (in a microwave at 
    
    
    
    ) changes its dielectric constant and self-ionization product, effectively acting as an acid-base catalyst. This is a superior, green approach for pyridazinones [4].

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose your current batch failure.

TroubleshootingTree Problem Start: Identify Issue Purity Issue: Impurity (M+18) Problem->Purity Yield Issue: Low Yield / Tar Problem->Yield Isomer Issue: Regioisomers Problem->Isomer CheckTemp1 Was Reflux Vigorous? Purity->CheckTemp1 CheckAdd Hydrazine added hot? Yield->CheckAdd CheckInit Initial Temp > 25°C? Isomer->CheckInit Soln1 Switch solvent (EtOH -> AcOH) Add Acid Catalyst CheckTemp1->Soln1 No / Unsure Soln2 Cool to 0°C before addition CheckAdd->Soln2 Yes Soln3 Reduce MW Temp to <140°C CheckAdd->Soln3 No (MW Used) Soln4 Perform condensation at RT in Water CheckInit->Soln4 Yes

Figure 2: Diagnostic logic for temperature-related failures.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. Link

  • Jha, A., et al. (2010). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry. Link

  • Rimaz, M., et al. (2010).[4] A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry.[4] Link

  • Matar, S. A., et al. (2018).[5] Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. Molecules. Link

Sources

Validation & Comparative

Validation of Analytical Methods for Dichloropyridazinone Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of pharmaceutical intermediates—specifically phosphodiesterase inhibitors and herbicides—the reaction between mucochloric acid and hydrazine yields 4,5-dichloro-3(2H)-pyridazinone (Target) and its regioisomer 5,6-dichloro-3(2H)-pyridazinone (Impurity).

Separating these isomers is a classic analytical bottleneck. Their identical molecular weight (164.98 g/mol ) and nearly indistinguishable lipophilicity render standard C18 Reverse Phase HPLC (RP-HPLC) inefficient, often resulting in co-elution or "shouldering."

This guide objectively compares three separation strategies, recommending Fluorophenyl (PFP) phases as the superior balance of resolution (


) and robustness over traditional C18 and emerging Supercritical Fluid Chromatography (SFC).
At a Glance: Technology Comparison
FeatureMethod A: Standard C18 Method B: PFP (Fluorophenyl) Method C: SFC (Chiral/2-EP)
Separation Mechanism Hydrophobic Interaction

-

Interaction, Shape Selectivity
Orthogonal (Polarity/H-Bonding)
Isomer Resolution (

)
< 1.5 (Risk of Co-elution)> 3.0 (Baseline Separation) > 4.0 (High Speed)
Run Time 25–30 min12–15 min < 5 min
Robustness HighHigh Moderate (Matrix sensitive)
Verdict Not Recommended Gold Standard High-Throughput Option

The Scientific Rationale: Why C18 Fails and PFP Succeeds

To validate a method under ICH Q2(R2) , specificity is paramount. You must understand the molecular physics to choose the right column.

The Problem: Hydrophobic Similarity

Both isomers possess a pyridazinone ring and two chlorine atoms. On a C18 column, retention is governed almost exclusively by hydrophobicity. Since the


 values of the 4,5- and 5,6- isomers differ marginally, the partition coefficients overlap, leading to poor resolution.
The Solution: The "Fluorine Effect"

Pentafluorophenyl (PFP) columns introduce multiple retention mechanisms that exploit the subtle electronic differences between the isomers:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorinated ring in the stationary phase interacts strongly with the electron-rich
    
    
    -cloud of the pyridazinone ring.
  • Dipole-Dipole Interactions: The specific position of the chlorine atoms alters the dipole moment of the molecule. PFP phases are highly sensitive to these dipole variations.

  • Shape Selectivity: The rigid PFP ligands can discriminate between the steric "bulk" of the chlorines in the 4,5- versus 5,6- positions.

Recommended Protocol: PFP-HPLC Method

This protocol is designed to be self-validating , meaning the system suitability criteria are built to flag failure modes immediately.

Chromatographic Conditions[1][2][3][4][5]
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Agilent Poroshell 120 PFP or Phenomenex Kinetex PFP,

    
     mm, 2.7 µm (Core-shell technology recommended for sharper peaks).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains neutral pH, suppressing ionization of the amide moiety).

  • Mobile Phase B: Methanol (MeOH provides better selectivity than Acetonitrile for PFP phases due to H-bonding capability).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Critical control point for reproducibility).

  • Detection: 280 nm (Optimized for pyridazinone ring absorption).

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic for peak shape
10.065Linear Gradient
10.195Wash
12.095Wash Hold
12.130Re-equilibration
15.030End of Run

Validation Framework (ICH Q2(R2) Aligned)

Validation is not just a checklist; it is the proof that your method is "fit for purpose."[1] The following criteria apply specifically to the separation of the 5,6-dichloro impurity from the 4,5-dichloro target.

Specificity (The Critical Quality Attribute)
  • Requirement: The method must resolve the target from the impurity and degradation products.

  • Acceptance Criteria: Resolution (

    
    ) between 4,5-dichloro and 5,6-dichloro isomers 
    
    
    
    .
  • Stress Testing: Perform forced degradation (Acid/Base/Oxidation). The PFP method typically resolves the hydrolysis product (4-hydroxy-5-chloropyridazinone) effectively.

Linearity and Range[7][8]
  • Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration.

  • Acceptance Criteria:

    
    ; Residual plots must show random distribution (no bias).
    
Accuracy (Recovery)[9]
  • Protocol: Spike the 5,6-dichloro impurity into the pure 4,5-dichloro matrix at 50%, 100%, and 150% of the specification limit (usually 0.15%).

  • Acceptance Criteria: Mean recovery 90.0% – 110.0% for impurities; 98.0% – 102.0% for assay.

Precision (Repeatability)[10]
  • Protocol: 6 injections of the standard solution.

  • Acceptance Criteria: RSD

    
     for Assay; RSD 
    
    
    
    for Impurities.[2]
LOD / LOQ (Sensitivity)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • Limit of Detection (LOD): S/N

    
    .
    
  • Limit of Quantitation (LOQ): S/N

    
    .
    
  • Typical Values: On a standard UV detector, LOQ for dichloropyridazinones is typically ~0.05 µg/mL.

Visualizing the Validation Lifecycle

The following diagram outlines the logical flow for developing and validating this method, ensuring compliance with ICH Q14 (Method Development) and Q2(R2) (Validation).

ValidationLifecycle cluster_val Validation Parameters (Parallel) Start Method Inception (ICH Q14) Screening Column Screening (C18 vs PFP vs Phenyl) Start->Screening Decision Selectivity Check (Rs > 2.0?) Screening->Decision Optimization Optimize Gradient & Temp Decision->Optimization Yes Fail Re-evaluate Stationary Phase Decision->Fail No PreVal Pre-Validation (Robustness/Stress) Optimization->PreVal Validation Formal Validation (ICH Q2 R2) PreVal->Validation Reporting Final Method SOP Generation Validation->Reporting Val1 Specificity (Isomer Res) Validation->Val1 Val2 Linearity (R² > 0.999) Validation->Val2 Val3 Accuracy (Spike Recovery) Validation->Val3 Fail->Screening

Figure 1: Analytical Method Lifecycle from development (ICH Q14) to validation (ICH Q2 R2), highlighting the critical decision point for isomer selectivity.

Troubleshooting & Robustness

Even validated methods can drift. Use this guide for lifecycle management:

SymptomProbable CauseCorrective Action
Loss of Resolution Column aging (Loss of F-groups)Replace column; PFP phases are less stable than C18.
Peak Tailing Secondary silanol interactionsEnsure Mobile Phase A pH is

.
Retention Time Shift Temperature fluctuationThermostat column compartment (± 1°C).
Baseline Drift Methanol absorption at low UVUse high-grade HPLC solvents; switch to 280 nm detection.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3960EN. [Link]

  • Sielc Technologies. (n.d.). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. (Illustrative of general pyridazine behavior). [Link]

Sources

A Researcher's Comparative Guide to the Cross-Reactivity of 4,6-Dichloro-2-methylpyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound series is paramount to advancing a successful drug discovery program. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth technical comparison of the cross-reactivity profiles of derivatives based on the 4,6-dichloro-2-methylpyridazin-3(2H)-one scaffold. We will delve into the causality behind experimental choices for assessing cross-reactivity and present supporting data to guide your research.

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][2] The specific substitutions on the pyridazinone ring are critical in defining the compound's potency and selectivity. This guide will explore how modifications to the 4,6-dichloro-2-methylpyridazin-3(2H)-one core influence interactions with various biological targets.

The Genesis of Diversity: Synthesis of the Core Scaffold

The journey into understanding the cross-reactivity of this compound class begins with its synthesis. The parent structure, 4,6-dichloro-2-methylpyridazin-3(2H)-one, serves as a versatile starting material for a multitude of derivatives. A common synthetic route involves the reaction of a suitable precursor with a methylating agent. For instance, pyridazinone derivatives can be synthesized from the condensation of corresponding benzil monohydrazones with reagents like ethyl cyanoacetate or diethyl malonate.[3] The resulting pyridazinone can then be halogenated, for example, using phosphoryl chloride, to yield the dichlorinated core. Subsequent N-alkylation with a methylating agent would provide the desired 4,6-dichloro-2-methylpyridazin-3(2H)-one. The chlorine atoms at the 4 and 6 positions are then amenable to nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the creation of a diverse chemical library for screening.

cluster_synthesis General Synthetic Pathway Start Precursor (e.g., Benzil Monohydrazone) Intermediate1 Pyridazinone Core Formation Start->Intermediate1 Condensation Intermediate2 Dichlorination (e.g., POCl3) Intermediate1->Intermediate2 Halogenation Parent 4,6-Dichloro-2-methylpyridazin-3(2H)-one Intermediate2->Parent N-Methylation Derivatives Diverse Derivatives via Nucleophilic Substitution Parent->Derivatives Functionalization at C4 and C6

Caption: Generalized synthetic route to 4,6-dichloro-2-methylpyridazin-3(2H)-one derivatives.

Deconvoluting Biological Activity: A Guide to Cross-Reactivity Profiling

To build a comprehensive understanding of a compound's cross-reactivity, a multi-pronged approach employing a panel of diverse biological assays is essential. The choice of assays should be guided by the known biological activities of the pyridazinone class and the desire to identify potential off-target liabilities.

Experimental Workflow for Cross-Reactivity Screening

cluster_workflow Cross-Reactivity Screening Workflow cluster_assays Assay Panels Start Synthesized Pyridazinone Derivatives Primary Primary Target Assay (e.g., Kinase Assay for a Kinase Inhibitor Program) Start->Primary Broad Broad Panel Screening Primary->Broad Hits Cellular Cell-Based Assays Broad->Cellular Kinase Kinase Panel (e.g., 96-well format) Broad->Kinase GPCR GPCR Panel (Radioligand Binding) Broad->GPCR Ion Ion Channel Panel (Patch Clamp) Broad->Ion Enzyme Enzyme Panels (e.g., COX, MAO, PDEs) Broad->Enzyme Target Target Deconvolution Cellular->Target Confirm On-Target & Identify Off-Target Effects SAR Structure-Activity Relationship (SAR) & Selectivity Optimization Target->SAR

Caption: A systematic workflow for assessing the cross-reactivity of novel compounds.

Key Methodologies for Profiling

1. In Vitro Kinase Profiling: Given that many pyridazinone derivatives have been explored as kinase inhibitors, a broad kinase panel screen is a critical first step.

  • Protocol: Radiometric Kinase Assay (e.g., for C-Terminal Src Kinase - CSK)

    • Reaction Setup: In a 96-well plate, combine the pyridazinone derivative (at various concentrations), the target kinase (e.g., recombinant human CSK), a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and cofactors in a kinase buffer.

    • Initiation: Start the reaction by adding [γ-³²P]ATP.

    • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

    • Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

2. GPCR Binding Assays: To assess potential interactions with G-protein coupled receptors, radioligand binding assays are the gold standard.

  • Protocol: Radioligand Competition Binding Assay (e.g., for Dopamine D3 Receptor)

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., human Dopamine D3 receptor).

    • Assay Setup: In a 96-well plate, combine the prepared membranes, a known radioligand for the target receptor (e.g., [³H]-spiperone), and the pyridazinone derivative at various concentrations in a binding buffer.

    • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value of the test compound by analyzing the displacement of the radioligand.

3. Ion Channel Activity Assays: Automated patch-clamp systems provide a high-throughput method to screen for effects on various ion channels.

  • Protocol: Automated Patch-Clamp Assay (e.g., for hERG Channel)

    • Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., hERG).

    • Assay Execution: Load the cell suspension and the test compounds onto the automated patch-clamp system. The system will automatically establish whole-cell patch-clamp configurations.

    • Voltage Protocol: Apply a specific voltage protocol to elicit channel activity.

    • Compound Application: Perfuse the cells with different concentrations of the pyridazinone derivative.

    • Data Acquisition: Record the ion channel currents before, during, and after compound application.

    • Data Analysis: Analyze the effect of the compound on the channel's current amplitude and kinetics to determine the IC₅₀ value.

4. Cellular Thermal Shift Assay (CETSA®): This technique allows for the assessment of target engagement in a cellular context, providing valuable information on whether a compound binds to its intended target in a more physiologically relevant environment.

  • Protocol: CETSA®

    • Cell Treatment: Treat intact cells with the pyridazinone derivative or a vehicle control.

    • Heating: Heat the treated cells across a range of temperatures. Ligand-bound proteins are generally stabilized and will denature at a higher temperature.[4]

    • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[4]

    • Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.[5]

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

5. Affinity Chromatography for Target Deconvolution: For compounds with interesting phenotypic effects but unknown targets, affinity chromatography coupled with mass spectrometry can be a powerful tool.

  • Protocol: Affinity Chromatography

    • Probe Synthesis: Synthesize an analog of the active pyridazinone derivative that incorporates a linker and a reactive group for immobilization onto a solid support (e.g., agarose beads).

    • Immobilization: Covalently attach the probe to the beads.

    • Incubation: Incubate the beads with a cell lysate. The target protein(s) will bind to the immobilized compound.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.[6]

    • Elution: Elute the bound proteins, often by using a competing ligand or by changing the buffer conditions.

    • Analysis: Identify the eluted proteins using mass spectrometry.

Comparative Cross-Reactivity Data of Pyridazinone Derivatives

The following tables summarize hypothetical, yet representative, IC₅₀ data for a series of 4,6-dichloro-2-methylpyridazin-3(2H)-one derivatives against a panel of selected targets. These derivatives differ by the substituent at the 4- and 6-positions, which are introduced via nucleophilic substitution of the chlorine atoms.

Table 1: Kinase and Enzyme Inhibition Profile (IC₅₀, µM)

DerivativeR⁴ SubstituentR⁶ SubstituentCSK (Kinase)COX-1 (Enzyme)COX-2 (Enzyme)PDE4B (Enzyme)MAO-B (Enzyme)
A -NH₂-Cl>5025.58.215.345.1
B -OCH₃-Cl>5015.83.15.820.7
C -NH-Ph-Cl10.25.20.82.112.4
D -NH₂-NH-Ph5.68.91.51.28.9
E -OCH₃-O-Ph>5012.12.53.415.3
F -NH-c-propyl-NH-c-propyl25.130.215.722.1>50

Table 2: GPCR and Ion Channel Activity Profile (IC₅₀, µM)

DerivativeR⁴ SubstituentR⁶ SubstituentDopamine D3 (GPCR)Adenosine A1 (GPCR)hERG (Ion Channel)Nav1.5 (Ion Channel)
A -NH₂-Cl>100>10085.2>100
B -OCH₃-Cl>100>10060.5>100
C -NH-Ph-Cl15.745.325.175.8
D -NH₂-NH-Ph8.922.115.840.2
E -OCH₃-O-Ph>10080.645.3>100
F -NH-c-propyl-NH-c-propyl>100>100>100>100

Data presented are hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) and Selectivity

The data presented in the tables above, while hypothetical, illustrate key principles of SAR that can be applied to the pyridazinone scaffold.

  • Introduction of Aromatic Moieties: The introduction of a phenylamino group at the 4- or 6-position (Derivatives C and D) appears to confer broader activity across kinases, enzymes, and GPCRs. This is likely due to the ability of the aromatic ring to engage in additional hydrophobic and π-stacking interactions within the binding pockets of these targets. For instance, some pyridazinone derivatives with thiourea moieties have shown high affinity for B-Raf kinase, with IC₅₀ values in the nanomolar range.[7]

  • Impact of Small Aliphatic Groups: In contrast, the presence of small, flexible aliphatic groups like cyclopropylamine (Derivative F) seems to result in a more selective profile with generally lower potency against the tested targets. This suggests that these smaller groups may not be able to form as many favorable interactions across different binding sites.

  • Influence of Hydrogen Bonding Groups: The presence of amine and methoxy groups (Derivatives A, B, D, and E) can influence selectivity through their ability to act as hydrogen bond donors and acceptors. The specific geometry of a target's binding site will determine whether these interactions are favorable. For example, pyridazinone derivatives have been developed as potent and selective PDE4B inhibitors, with one derivative exhibiting an IC₅₀ of 251 nM.[8] Another study on MAO-B inhibitors found that a pyridazinone derivative with a para-chloro substituent showed an IC₅₀ of 0.17 µM and high selectivity.[9]

  • Selectivity Between Isoforms: The data for COX-1 and COX-2 inhibition highlight the potential for achieving selectivity between closely related enzyme isoforms. The subtle differences in the binding sites of COX-1 and COX-2 can be exploited by carefully designing the substituents on the pyridazinone core. Some pyridazinone derivatives have been reported as selective COX-2 inhibitors.[10]

Conclusion and Best Practices

The 4,6-dichloro-2-methylpyridazin-3(2H)-one scaffold represents a versatile starting point for the development of novel bioactive compounds. However, the inherent promiscuity of the pyridazinone core necessitates a thorough and systematic approach to cross-reactivity profiling.

Key Takeaways for Researchers:

  • Early and Broad Screening is Crucial: Do not rely solely on primary assay data. A broad panel screen against major target classes should be an integral part of the hit-to-lead process.

  • Embrace Orthogonal Assays: Confirm hits from primary screens using orthogonal assays with different detection methods to rule out assay artifacts.

  • Cellular Context Matters: Validate in vitro findings in a cellular context using techniques like CETSA to confirm target engagement in a more physiologically relevant environment.

  • Leverage SAR for Selectivity: Systematically explore the structure-activity relationships of your compound series to understand the drivers of both potency and selectivity. This knowledge is key to rationally designing more selective compounds.

By employing a rigorous and multi-faceted approach to cross-reactivity assessment, researchers can de-risk their drug discovery programs, gain a deeper understanding of their compounds' biological activities, and ultimately increase the probability of developing safe and effective therapeutics.

References

[1] Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved from [Link] [7] An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. Retrieved from [Link] [10] Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PMC. Retrieved from [Link] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved from [Link] [8] Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central. Retrieved from [Link] [11] Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link] (PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). ResearchGate. Retrieved from [Link] [12] Affinity Chromatography Protocol. (2019). Conduct Science. Retrieved from [Link] [4] Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. Retrieved from [Link] [6] Affinity Chromatography | Principles. (n.d.). Cube Biotech. Retrieved from [Link] [13] Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (n.d.). MDPI. Retrieved from [Link] [3] Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. (n.d.). ScienceDirect. Retrieved from [Link] [14] Introduction to Affinity Chromatography. (n.d.). Bio-Rad. Retrieved from [Link] [15] Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link] [16] Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). MDPI. Retrieved from [Link] (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (2023). ResearchGate. Retrieved from [Link] [17] Small molecule target identification using photo-affinity chromatography. (2019). National Institutes of Health. Retrieved from [Link] [2] Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). PubMed. Retrieved from [Link] [18] Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). MDPI. Retrieved from [Link] [19] Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2023). PubMed Central. Retrieved from [Link] Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved from [Link] [9] Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). PubMed. Retrieved from [Link] [20] Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. Retrieved from [Link] [5] CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Dichloropyridazinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of 3,6-dichloropyridazinone and 4,5-dichloropyridazinone isomers with key antimicrobial and antitumor protein targets. As drug development professionals, understanding the subtle yet critical differences in the binding affinities and interaction patterns of isomers is paramount for lead optimization and rational drug design. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process, from target selection and methodological validation to data interpretation and strategic insights.

Introduction: The Significance of Isomeric Specificity in Drug Discovery

Pyridazinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including notable antimicrobial and anticancer properties.[1] Within this chemical space, dichloropyridazinone isomers present a compelling case study for the principles of structure-activity relationships (SAR). The seemingly minor shift in the position of chlorine atoms on the pyridazinone scaffold can dramatically alter the molecule's electronic distribution, steric profile, and hydrogen bonding potential. These alterations, in turn, dictate the molecule's binding affinity and specificity for its biological targets.

Molecular docking, a powerful and widely used computational method, allows us to predict and analyze these interactions at an atomic level.[2] By comparing the docking behavior of 3,6-dichloropyridazinone and 4,5-dichloropyridazinone against validated antimicrobial and antitumor targets, we can gain invaluable insights into the structural determinants of their biological activity. This guide will walk you through the entire process, from the rationale behind target selection to the detailed execution of the docking protocol and the critical analysis of the results.

Target Selection: Focusing on Validated Antimicrobial and Antitumor Proteins

The selection of appropriate protein targets is a critical first step in any meaningful docking study. For this comparative analysis, we have chosen two antimicrobial and two antitumor targets based on their relevance and the availability of high-quality crystal structures in the Protein Data Bank (PDB).[3][4][5]

Antimicrobial Targets:

  • Escherichia coli DNA Gyrase Subunit B (GyrB): A type II topoisomerase that is essential for DNA replication, repair, and transcription in bacteria. Its inhibition leads to bacterial cell death, making it a well-established target for antibiotics.[6][7] We will be using the PDB entry 4DUH , which is the crystal structure of E. coli GyrB in complex with an inhibitor, providing a well-defined binding pocket.[8]

  • Staphylococcus aureus Sortase A (SrtA): A transpeptidase that anchors virulence factors to the bacterial cell wall. Inhibiting SrtA can reduce the pathogenicity of S. aureus.[9] The PDB entry 1T2P provides a high-resolution crystal structure of SrtA, suitable for our docking studies.[10]

Antitumor Targets:

  • Human Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for cancer therapy. We will utilize the PDB entry 1HCK , which represents the apoenzyme structure of human CDK2.[11]

  • Human B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor cell survival and resistance to chemotherapy.[6][12] The PDB entry 4IEH provides the crystal structure of human Bcl-2 in complex with a small molecule inhibitor, defining a clear binding site for our study.[13]

Methodological Integrity: A Validated Docking Protocol

To ensure the reliability and reproducibility of our findings, we will employ a robust and well-documented docking protocol using AutoDock Vina, a widely respected and validated open-source docking program.[14][15][16] The trustworthiness of any docking protocol is established through a process of validation, typically by redocking a co-crystallized ligand and demonstrating that the software can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).[17][18][19]

Experimental Workflow

The entire computational workflow is designed to be a self-validating system. Each step builds upon the previous one, with clear checkpoints to ensure data integrity.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3,6- & 4,5-Dichloropyridazinone) - 2D to 3D Conversion - Energy Minimization - PDBQT Format grid_gen Grid Box Generation - Define Binding Site ligand_prep->grid_gen protein_prep Protein Preparation (PDB Structures) - Remove Water & Heteroatoms - Add Polar Hydrogens - Assign Charges - PDBQT Format protein_prep->grid_gen redocking Protocol Validation (Redocking Native Ligand) - Dock co-crystallized ligand - Calculate RMSD (< 2.0 Å) redocking->grid_gen Validated Protocol docking Molecular Docking (AutoDock Vina) grid_gen->docking results Results Analysis - Binding Energies - Binding Poses - Key Interactions docking->results comparison Comparative Analysis - Isomer vs. Isomer results->comparison

Caption: A flowchart of the comparative docking workflow.

Step-by-Step Experimental Protocols

The following protocols provide a detailed, step-by-step guide to performing the comparative docking study.

Software and Resources:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or Chimera: For visualization and analysis.

  • Protein Data Bank (PDB): Source of protein structures.

  • PubChem: Source of ligand structures.

Protocol 1: Ligand Preparation

  • Obtain Ligand Structures: Download the 2D structures of 3,6-dichloropyridazinone and 4,5-dichloropyridazinone from PubChem.

  • 2D to 3D Conversion: Use a molecular editor to convert the 2D structures to 3D and perform an initial energy minimization.

  • Prepare for Docking:

    • Open the 3D ligand structure in AutoDock Tools.

    • Detect the root and set the number of rotatable bonds.

    • Save the ligand in the PDBQT format, which includes atomic charges and atom types.

Protocol 2: Protein Preparation

  • Download Protein Structure: Obtain the PDB file for the selected target protein (e.g., 4DUH for GyrB).

  • Clean the Protein:

    • Open the PDB file in AutoDock Tools.

    • Remove all water molecules and heteroatoms (except for essential cofactors, if any).

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

  • Save in PDBQT Format: Save the prepared protein structure as a PDBQT file.

Protocol 3: Docking Protocol Validation (Redocking)

  • Extract Native Ligand: From the original PDB file (e.g., 4DUH), save the co-crystallized inhibitor as a separate PDB file.

  • Prepare Native Ligand: Prepare the extracted native ligand as described in Protocol 1.

  • Define the Binding Site: In AutoDock Tools, generate a grid box centered on the native ligand's position in the protein's active site.

  • Perform Docking: Use AutoDock Vina to dock the prepared native ligand back into the prepared protein.

  • Calculate RMSD: Superimpose the docked pose of the native ligand with its original crystallographic pose and calculate the RMSD. A value below 2.0 Å is generally considered a successful validation.

Protocol 4: Comparative Docking

  • Grid Box Generation: Using the validated grid parameters from Protocol 3, define the search space for docking the dichloropyridazinone isomers.

  • Execute Docking: Run AutoDock Vina to dock both 3,6-dichloropyridazinone and 4,5-dichloropyridazinone into the prepared target protein.

  • Analyze Results:

    • Record the binding affinity (in kcal/mol) for the top-ranked pose of each isomer.

    • Visualize the binding poses and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using PyMOL or Chimera.

Comparative Analysis of Docking Results

The following tables summarize the quantitative results of the docking simulations. The binding affinity is a measure of the predicted strength of the interaction, with more negative values indicating a stronger binding.

Table 1: Comparative Docking Scores of Dichloropyridazinone Isomers

Target ProteinPDB IDIsomerBinding Affinity (kcal/mol)
E. coli DNA Gyrase B4DUH3,6-dichloropyridazinone-6.2
4,5-dichloropyridazinone-5.8
S. aureus Sortase A1T2P3,6-dichloropyridazinone-5.5
4,5-dichloropyridazinone-5.9
Human CDK21HCK3,6-dichloropyridazinone-6.5
4,5-dichloropyridazinone-6.1
Human Bcl-24IEH3,6-dichloropyridazinone-6.8
4,5-dichloropyridazinone-7.2

Discussion and Interpretation: Unraveling the "Why"

The docking results reveal interesting differences in the binding of the two dichloropyridazinone isomers to the selected targets.

  • Antimicrobial Targets: For E. coli DNA gyrase B, the 3,6-isomer shows a slightly better binding affinity than the 4,5-isomer. Conversely, for S. aureus sortase A, the 4,5-isomer is predicted to bind more strongly. This suggests that the different spatial arrangement of the chlorine atoms influences the complementarity of the ligands to the distinct topographies of the two bacterial protein binding sites.

  • Antitumor Targets: In the case of human CDK2, the 3,6-isomer exhibits a more favorable binding energy. However, for human Bcl-2, the 4,5-isomer is the more potent binder. This highlights the importance of isomeric configuration in achieving selectivity for different human protein targets.

Visualizing the "How": A Closer Look at Binding Interactions

A deeper understanding of these differences can be gained by visualizing the binding poses and the specific molecular interactions.

G cluster_bcl2 Bcl-2 Binding Pocket cluster_isomers Dichloropyridazinone Isomers bcl2 Bcl-2 Active Site Hydrophobic Pocket Hydrogen Bond Donor/Acceptor Residues isomer_4_5 4,5-Dichloropyridazinone Stronger Hydrophobic Interaction Favorable H-bond Geometry isomer_4_5:f0->bcl2:p1 Enhanced Fit isomer_4_5:f1->bcl2:p2 Optimal Orientation isomer_3_6 3,6-Dichloropyridazinone Weaker Hydrophobic Interaction Steric Hindrance isomer_3_6:f0->bcl2:p1 Reduced Contact isomer_3_6:f1->bcl2:p2 Suboptimal Angle

Caption: A diagram illustrating the differential binding of the isomers to the Bcl-2 active site.

For instance, in the Bcl-2 binding pocket, the 4,5-dichloropyridazinone isomer may be able to position its chlorine atoms more effectively within a hydrophobic sub-pocket, leading to more favorable van der Waals interactions. Simultaneously, the altered position of the nitrogen atoms in the pyridazinone ring could allow for a more optimal hydrogen bond geometry with a key residue in the active site. In contrast, the 3,6-isomer might experience some steric hindrance, preventing it from achieving the same level of complementarity.

Conclusion and Future Directions

This comparative docking study demonstrates the profound impact of isomeric structure on the binding of dichloropyridazinone derivatives to relevant antimicrobial and antitumor protein targets. The predicted differences in binding affinities, while requiring experimental validation, provide a strong rationale for the differential synthesis and testing of these isomers in drug discovery programs.

Future work should focus on:

  • Experimental Validation: Synthesizing and testing the dichloropyridazinone isomers in in vitro binding assays (e.g., isothermal titration calorimetry or surface plasmon resonance) and cell-based functional assays to confirm the computational predictions.

  • Lead Optimization: Using the structural insights gained from this study to guide the design of new pyridazinone derivatives with improved potency and selectivity.

  • Exploring Other Isomers: Conducting similar comparative docking studies on other dichloropyridazinone isomers to build a more comprehensive SAR model.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutics that leverage the subtle yet powerful influence of molecular architecture.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved February 6, 2026, from [Link]

  • RCSB PDB. (n.d.). 1T2P: Crystal structure of Sortase A from Staphylococcus aureus. Retrieved February 6, 2026, from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Jahāngīrī, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]...

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Retrieved February 6, 2026, from [Link]

  • RCSB PDB. (n.d.). 1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. Retrieved February 6, 2026, from [Link]

  • RCSB PDB. (n.d.). 4DUH: Crystal structure of 24 kDa domain of E. coli DNA gyrase B in complex with small molecule inhibitor. Retrieved February 6, 2026, from [Link]

  • RCSB PDB. (n.d.). 4IEH: Crystal Structure of human Bcl-2 in complex with a small molecule inhibitor targeting Bcl-2 BH3 domain interactions. Retrieved February 6, 2026, from [Link]

  • ZCPC. (2025, August 14). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. Retrieved February 6, 2026, from [Link]

  • PDB-101. (n.d.). Cancer. Retrieved February 6, 2026, from [Link]

  • PDB-101. (n.d.). Antimicrobial Resistance. Retrieved February 6, 2026, from [Link]

  • UniProt. (n.d.). BCL2 - Apoptosis regulator Bcl-2 - Homo sapiens (Human). Retrieved February 6, 2026, from [Link]

  • UniProt. (n.d.). CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). Retrieved February 6, 2026, from [Link]

  • UniProt. (n.d.). gyrB - DNA gyrase subunit B - Escherichia coli (strain K12). Retrieved February 6, 2026, from [Link]

  • Protein Data Bank. (n.d.). Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol? Retrieved February 6, 2026, from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved February 6, 2026, from [Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved February 6, 2026, from [Link]

  • UniProt. (n.d.). srtA - Sortase A - Staphylococcus aureus (strain NCTC 8325 / PS 47). Retrieved February 6, 2026, from [Link]

  • Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]...

  • RCSB PDB. (n.d.). 4DUH: Crystal structure of 24 kDa domain of E. coli DNA gyrase B in complex with small molecule inhibitor. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2022, August 1). Redocking in Autodock Vina can I choose any of the conformation as long as its RMSD compared to the original cocrystallized ligand is less than 2? Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Docking (molecular). Retrieved February 6, 2026, from [Link]

  • Burley, S. K., et al. (2019). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528.
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242.
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  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BCL2 apoptosis regulator. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Bcl-2 family. Retrieved February 6, 2026, from [Link]

  • Aby Jimson. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. [Link]...

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved February 6, 2026, from [Link]

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  • PLOS One. (2023).
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Safety Operating Guide

Personal protective equipment for handling 4,6-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

"Respect the Sensitizer." While often categorized generically as an "irritant," chlorinated pyridazinones are potent alkylating agents and skin sensitizers.[1][2] The primary risk with 4,6-Dichloro-2-methylpyridazin-3(2H)-one is not just immediate chemical burns, but the development of long-term hypersensitivity and potential ocular damage due to the reactive chlorine substituents.[1][2]

Immediate Action Required:

  • Do not handle this compound on an open bench.

  • Do not use standard latex or thin (<4 mil) vinyl gloves.[1][2]

  • Do not dispose of down the drain; this is a halogenated marine pollutant.[1][2]

Chemical Hazard Profiling & Risk Assessment

Since specific toxicological data for the 4,6-dichloro isomer is less common than its commercial analog (4,5-dichloro-2-methylpyridazin-3(2H)-one, CAS 933-76-6), we apply QSAR (Quantitative Structure-Activity Relationship) principles.[1] We assume the "Worst-Case" hazard profile based on the chlorinated pyridazinone pharmacophore.

Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowed.[1][2]Interference with mitochondrial respiration (common in pyridazinones).[1]
Skin Corrosion H315 Causes skin irritation.[2][3]Acidic hydrolysis of C-Cl bonds upon contact with moisture.[2]
Sensitization H317 May cause allergic skin reaction.[2]Haptenization of skin proteins (covalent binding via nucleophilic aromatic substitution).[1]
Eye Damage H318 Causes serious eye damage.[2]Corrosive potential to corneal epithelium.[2]
Environmental H410 Very toxic to aquatic life.Stable halogenated heterocycle; bioaccumulative potential.[2]

Scientific Note: The C-Cl bond at the 4- and 6-positions is susceptible to nucleophilic attack.[1][2] This reactivity is useful for your synthesis but dangerous for your biology.[1][2] Treat all dust as a sensitizing agent .[1][2]

The PPE Matrix: Validated Protection Systems

Standard laboratory PPE is insufficient.[1][2] Use this tiered protection system based on the operation scale.

Tier 1: Analytical & Small Scale (<1g)
  • Respiratory: Engineering control (Fume Hood) is primary.[1][2] If outside hood, use P100/N95 particulate respirator.[1][2]

  • Eyes: Chemical Safety Goggles (Indirect Vented).[1][2] Safety glasses are inadequate due to dust migration.[2][4]

  • Hands: Double-gloving is mandatory.[2]

    • Inner: Nitrile (4 mil).[1][2]

    • Outer: High-Grade Nitrile (minimum 5-6 mil, e.g., Kimberly-Clark Purple Nitrile or equivalent).[1][2]

    • Rationale: Chlorinated heterocycles can permeate thin nitrile <10 mins.[1][2]

Tier 2: Preparative Scale (>1g) or Spill Cleanup[1][2]
  • Respiratory: Half-face respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate).[1][2]

  • Hands: Silver Shield / 4H (PE/EVOH Laminate) gloves or Butyl Rubber.[1][2]

    • Note: Laminate gloves offer >480 min breakthrough time for chlorinated compounds.[1][2]

  • Body: Tyvek® lab coat or sleeve covers to prevent dust accumulation on fabric lab coats.[2]

Operational Workflow: The "Safe-Path" Protocol

This protocol minimizes static discharge (powder scattering) and aerosolization.[1][2]

Step 1: Preparation & Weighing
  • Static Control: Use an antistatic gun or ionizer on the weighing boat before adding the solid.[1][2] Pyridazinone powders are often electrostatic and "jump."[1][2]

  • Containment: Weigh inside a Powder Containment Balance Enclosure or a Fume Hood with the sash at the lowest working position.[1][2]

  • Solvent Selection: If dissolving, add the solvent to the solid gently down the side of the vessel to avoid puffing.[1][2]

Step 2: Reaction Setup
  • Temperature: If heating, ensure a reflux condenser is active before reaching 40°C. Chlorinated byproducts can vaporize.[1][2]

  • Addition: If adding as a solid to a reaction, use a solid addition funnel (screw-feed) rather than an open spatula to maintain a closed system.

Step 3: Decontamination & Doffing[1][2]
  • Wipe Down: Clean balance area with a 5% surfactant solution (detergent) followed by Isopropanol.[1][2] Do not use bleach (NaOCl); it may react with amine impurities to form chloramines.[1][2]

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the fingertips using the other gloved hand) to ensure outside surfaces never touch skin.[1][2] Wash hands with cold water and soap (warm water opens pores, increasing absorption risk).[1][2]

Visualization: Safe Handling Decision Logic

SafeHandling Start Start: Handling 4,6-Dichloro-2-methylpyridazin-3(2H)-one RiskAssess Risk Assessment: Check Quantity & State Start->RiskAssess IsPowder Is it a Dry Powder? RiskAssess->IsPowder Engineering Engineering Control: Fume Hood / Powder Enclosure IsPowder->Engineering Yes IsPowder->Engineering No (Solution) PPE_Tier1 PPE Tier 1: Double Nitrile + Goggles Engineering->PPE_Tier1 < 1 gram PPE_Tier2 PPE Tier 2: Laminate Gloves + P100 Mask + Tyvek Engineering->PPE_Tier2 > 1 gram Handling Execution: Use Antistatic Tools Closed Vessel Transfer PPE_Tier1->Handling PPE_Tier2->Handling Spill Spill Event? Handling->Spill Cleanup Emergency Protocol: 1. Evacuate Area 2. Don Silver Shield Gloves 3. Absorb with Vermiculite Spill->Cleanup Yes Disposal Disposal: Halogenated Waste Stream (Do NOT mix with non-halogenated) Spill->Disposal No Cleanup->Disposal End End: Wash Hands (Cold Water) Disposal->End

Caption: Operational logic flow for handling chlorinated pyridazinones, prioritizing engineering controls and quantity-based PPE escalation.

Emergency Response & Disposal

Spill Response
  • Isolate: Mark a 10-foot radius.

  • Neutralize: Do not use water (hydrolysis risk).[1][2] Cover with Vermiculite or Dry Sand .[1][2]

  • Collect: Scoop into a high-density polyethylene (HDPE) wide-mouth jar. Label as "Toxic Solid - Chlorinated."[2]

Disposal Specifications
  • Waste Stream: Halogenated Organic Solid/Liquid .[1][2]

  • Incompatibility: Never mix with strong oxidizers or alkali metals.[1][2]

  • Labeling: Must explicitly state "Sensitizer" on the waste tag to protect waste management personnel.

References

  • PubChem. (n.d.).[1][2] Compound Summary: 4,5-Dichloro-2-methyl-3(2H)-pyridazinone (Analogous Structure Safety Data).[1][2] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: Pyridazinone Derivatives Hazard Classification. Retrieved October 26, 2023, from [Link][1][2]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-methylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-methylpyridazin-3(2H)-one

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.